Armstrong acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25059-14-7 |
|---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
LQELEHYKRUQLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |
Other CAS No. |
25059-14-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Armstrong's Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid. It details the synthesis procedures, underlying reaction mechanisms, and key quantitative data relevant to its production and use. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who work with or are interested in this important chemical compound.
Introduction to Armstrong's Acid
Armstrong's acid is a fluorescent organic compound with the chemical formula C₁₀H₆(SO₃H)₂.[1] It is a member of the naphthalenedisulfonic acid isomer family and is typically obtained as a colorless, crystalline solid, often in its tetrahydrate form.[1] As a sulfonic acid, it is a strong acid.[1] Its applications are diverse, ranging from its use as an intermediate in the synthesis of dyes and pigments to its function as a counterion for basic drug compounds.[1][2]
Synthesis of Armstrong's Acid
The primary method for synthesizing Armstrong's acid is through the disulfonation of naphthalene using oleum (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][3] The reaction is an electrophilic aromatic substitution.
Comparative Analysis of Sulfonating Agents
Both fuming sulfuric acid and oleum are potent sulfonating agents. Oleum is essentially a more concentrated form of sulfuric acid, containing excess sulfur trioxide.[3][4] This excess SO₃ makes oleum a more reactive and aggressive sulfonating agent compared to concentrated sulfuric acid alone.[3] The choice between fuming sulfuric acid and oleum can influence the reaction rate and the degree of sulfonation. For the synthesis of Armstrong's acid, which requires the introduction of two sulfonic acid groups, the high reactivity of oleum is generally preferred.
Experimental Protocols
Two primary protocols for the synthesis of Armstrong's acid are prevalent in the literature. They differ slightly in their reaction conditions, particularly in the concentration of oleum and the temperature profile.
Protocol 1: Two-Step Oleum Addition
This protocol involves the initial sulfonation of naphthalene with a lower concentration of oleum, followed by the addition of a more concentrated oleum to drive the reaction to disulfonation.
-
Step 1: Naphthalene is mixed with 20% oleum at a controlled temperature of 20–35 °C.
-
Step 2: 65% oleum is gradually added to the reaction mixture, with further naphthalene added alternately.
-
Step 3: The mixture is then heated at 55 °C for 6 hours to ensure complete disulfonation.
-
Step 4 (Work-up): The reaction mixture is added to water. Armstrong's acid can be precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate.[5]
-
Yield: This method typically results in an isolated yield of approximately 53%.[5]
Protocol 2: Single Sulfonating Agent with Temperature Gradient
This protocol utilizes fuming sulfuric acid and a specific temperature program to achieve the desired product.
-
Step 1: Refined naphthalene (75g) is slowly added to fuming sulfuric acid (180g) in a sulfonation pot, maintaining the temperature at 30 °C. The reaction is allowed to proceed for 3-4 hours.
-
Step 2: An additional 500g of fuming sulfuric acid is slowly added, and the reaction continues at 30 °C for another 3 hours.
-
Step 3: The temperature is then raised and maintained at 160–162 °C for 1.5 hours.[5]
-
Step 4 (Work-up): The resulting solution, containing approximately 55% solid content, is then processed to isolate the product.[5]
Purification of Armstrong's Acid
Purification is a critical step to obtain high-purity Armstrong's acid. The crude product from the synthesis can be purified by precipitation.
-
Precipitation as the Free Acid: The acidic reaction mixture is diluted with water and cooled, causing the less soluble Armstrong's acid to precipitate out.
-
Precipitation as the Disodium Salt: The reaction mixture is neutralized with a sodium base (e.g., sodium sulfate in an alkaline solution). The resulting disodium salt of Armstrong's acid, being less soluble in the reaction medium, precipitates and can be collected by filtration.[5]
Reaction Mechanism
The synthesis of Armstrong's acid proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in high concentrations in oleum.
Kinetic vs. Thermodynamic Control
The sulfonation of naphthalene is a classic example of a reaction under kinetic and thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is faster at the α-position (C1, C4, C5, C8) of the naphthalene ring. This is because the carbocation intermediate formed by the attack at the α-position is more stabilized by resonance. Thus, the initial sulfonation product is predominantly naphthalene-1-sulfonic acid.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the sulfonation reaction becomes reversible. The β-substituted product, naphthalene-2-sulfonic acid, is sterically less hindered and therefore thermodynamically more stable. Over time at elevated temperatures, the initially formed 1-sulfonic acid can revert to naphthalene, which can then be sulfonated at the more stable 2-position.
Mechanism of Disulfonation to Armstrong's Acid
The formation of naphthalene-1,5-disulfonic acid is a result of two successive electrophilic aromatic substitution reactions.
-
First Sulfonation: The first sulfonation of naphthalene is kinetically controlled, leading primarily to the formation of naphthalene-1-sulfonic acid.
-
Second Sulfonation: The sulfonic acid group is a deactivating group and a meta-director. However, in the case of naphthalene, the directing effect is more complex. The first sulfonic acid group at the 1-position deactivates the ring it is attached to, directing the second incoming electrophile to the other ring. The substitution occurs preferentially at the 5-position (an α-position) of the second ring, which is electronically favored, leading to the formation of the 1,5-disulfonic acid. The formation of other isomers, such as the 1,6- and 1,7-disulfonic acids, also occurs but to a lesser extent.
Quantitative Data
The following tables summarize the key quantitative data related to the synthesis and properties of Armstrong's acid.
Table 1: Synthesis Parameters for Armstrong's Acid
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Naphthalene | Refined Naphthalene |
| Sulfonating Agent | 20% Oleum, then 65% Oleum | Fuming Sulfuric Acid |
| Temperature (°C) | 20-35, then 55 | 30, then 160-162 |
| Reaction Time (hours) | 6 | 6-7.5 |
| Reported Yield (%) | ~53 | Not specified |
Table 2: Physical and Chemical Properties of Armstrong's Acid
| Property | Value |
| Chemical Formula | C₁₀H₈O₆S₂ |
| Molar Mass | 288.30 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 240-245 °C (anhydrous) |
| Solubility | Soluble in water and alcohol; practically insoluble in ether.[6] |
Table 3: Solubility of Sodium Naphthalene-1,5-disulfonate in Various Solvents at 298.15 K
| Solvent | Molar Solubility (x 10³) |
| Water | 1.54 |
| Methanol | 0.23 |
| Ethanol | 0.04 |
| 2-Propanol | 0.01 |
| Acetone | <0.01 |
(Data extracted from the Journal of Chemical & Engineering Data)
Experimental Workflows and Signaling Pathways (Visualizations)
The following diagrams illustrate the synthesis workflow and the reaction mechanism for the formation of Armstrong's acid.
Caption: A simplified workflow for the synthesis of Armstrong's acid.
Caption: The electrophilic aromatic substitution mechanism for the formation of Armstrong's acid.
References
Naphthalene-1,5-disulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthalene-1,5-disulfonic acid, also known as Armstrong's acid, is a fluorescent organic compound that serves as a crucial intermediate in the synthesis of dyes and other organic molecules.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key reactions, presenting quantitative data in a structured format for easy reference.
Core Chemical and Physical Properties
Naphthalene-1,5-disulfonic acid is a colorless, crystalline solid typically obtained as a tetrahydrate.[1][2] It is a strong acid, a characteristic shared with other sulfonic acids.[1] The anhydrous form can be obtained by heating the tetrahydrate.[2]
Table 1: Physical and Chemical Properties of Naphthalene-1,5-disulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₆S₂ | [2] |
| Molecular Weight | 288.3 g/mol | [2] |
| Appearance | Crystals or plates, White powder | [2][3] |
| Melting Point (Anhydrous) | 240–245 °C | [2] |
| Dehydration Temperature | 125 °C (loses water of hydration) | [2] |
| Water Solubility | 90.52 g/L at 25 °C | [2] |
| pKa (Predicted) | -0.60 ± 0.40 | [2] |
| pH | 2.4 (1 g/L in H₂O at 20 °C) | [2] |
Synthesis of Naphthalene-1,5-disulfonic Acid
The primary industrial method for the synthesis of Naphthalene-1,5-disulfonic acid is the disulfonation of naphthalene using oleum (fuming sulfuric acid).[1][2] The reaction conditions are controlled to favor the formation of the 1,5-isomer.
Experimental Protocol: Disulfonation of Naphthalene
This protocol is a generalized procedure based on common industrial practices.
Materials:
-
Naphthalene
-
20% Oleum (H₂SO₄·SO₃)
-
65% Oleum
-
Water
-
Alkaline sodium sulfate (for precipitation of the disodium salt, optional)
Procedure:
-
Naphthalene is initially mixed with 20% oleum at a temperature of 20–35 °C.[2]
-
Gradual and alternate additions of 65% oleum and more naphthalene are made to the reaction mixture.[2]
-
The mixture is then heated for 6 hours at 55 °C to ensure the completion of the disulfonation.[2]
-
Following the reaction, the mixture is added to water.[2]
-
The product, Naphthalene-1,5-disulfonic acid, can be precipitated as the free acid by cooling the aqueous solution.[2]
-
Alternatively, the disodium salt can be precipitated by the addition of alkaline sodium sulfate.[2]
-
The isolated yield is approximately 53%. The filtrate can be processed to recover the 1,6-disulfonic acid isomer.[2]
Diagram 1: Synthesis Workflow of Naphthalene-1,5-disulfonic Acid
References
Armstrong's Acid (CAS 81-04-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of Naphthalene-1,5-disulfonic Acid
Introduction
Naphthalene-1,5-disulfonic acid, widely known as Armstrong's acid, is a fluorescent organic compound with the chemical formula C₁₀H₈O₆S₂.[1] Identified by the CAS number 81-04-9, it is a notable isomer of naphthalenedisulfonic acid.[1] This strong acid typically presents as a colorless solid and is often obtained as a tetrahydrate.[1] Its rigid naphthalene core coupled with two sulfonic acid groups imparts unique chemical properties that have led to its application in diverse fields, including the synthesis of dyes and pigments, and more recently, in the pharmaceutical sciences.[2][3] This technical guide provides a comprehensive overview of Armstrong's acid, focusing on its chemical and physical properties, detailed experimental protocols, and its applications relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Armstrong's acid is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 81-04-9 | [4] |
| Molecular Formula | C₁₀H₈O₆S₂ | [4] |
| Molecular Weight | 288.3 g/mol | [4] |
| IUPAC Name | Naphthalene-1,5-disulfonic acid | [4] |
| Synonyms | Armstrong's acid, 1,5-Naphthalenedisulfonic acid | [3][4] |
| Physical Property | Value | Reference |
| Appearance | Colorless solid, white to yellowish crystalline solid | [1][3] |
| Melting Point | 240–245 °C (anhydrous) | |
| Water Solubility | Highly soluble | [3] |
| pKa | < 1 (strong acid) | [5] |
Spectroscopic Data
| Spectroscopy Type | Key Peaks/Signals | Reference |
| ¹³C NMR (ppm) | 143.5 (C-1, C-5), 131.5 (C-4a, C-8a), 129.0 (C-3, C-7), 125.5 (C-4, C-8), 124.0 (C-2, C-6) | [2] |
| ¹H NMR (ppm, Disodium Salt in DMSO-d₆) | 8.886 (d), 7.979 (d), 7.458 (t) | [2] |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H), ~1600 (C=C aromatic), ~1200 (S=O), ~1040 (S-O) | [2] |
| Mass Spectrometry | Exact Mass: 287.97623 g/mol | [6] |
Experimental Protocols
Synthesis of Naphthalene-1,5-disulfonic Acid
A common method for the synthesis of Armstrong's acid is through the disulfonation of naphthalene using oleum.[1]
Materials:
-
Naphthalene
-
20% Oleum (fuming sulfuric acid)
-
65% Oleum
Procedure:
-
Naphthalene is mixed with 20% oleum at a temperature between 20-35 °C.
-
Gradual and alternating additions of 65% oleum and more naphthalene are made to the reaction mixture.
-
The mixture is then heated for 6 hours at 55 °C.
-
After the reaction is complete, the mixture is added to water.
-
The product can be precipitated as the free acid by cooling the aqueous solution or as the disodium salt by adding alkaline sodium sulfate.
-
The isolated yield is approximately 53%. The 1,6-disulfonic acid isomer can be recovered from the filtrate.
Synthesis of Naphthalene-1,5-disulfonyl Chloride
Naphthalene-1,5-disulfonyl chloride is a key derivative of Armstrong's acid used in further chemical synthesis.
Materials:
-
Disodium salt of Naphthalene-1,5-disulfonic acid (dried at 140°C for 48 hours)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform
-
Distilled water
Procedure:
-
In a 1-liter round-bottomed flask, mix 132.8 g (0.4 mole) of the dried disodium salt of naphthalene-1,5-disulfonic acid with 204.3 g (1 mole) of finely divided phosphorus pentachloride.
-
Fit the flask with an air condenser and a calcium chloride drying tube.
-
Heat the mixture in an oil bath to 110°C and maintain this temperature for 1 hour, stirring intermittently with a glass rod.
-
After heating, the product will be a thick paste. Heat the flask on a steam cone under vacuum for 2 hours to remove phosphorus oxychloride and unreacted PCl₅.
-
Pulverize the resulting dry cake and transfer it to a 4-liter beaker.
-
Add 750 ml of distilled water and 2 liters of chloroform to the beaker.
-
Heat the mixture to boiling on a steam bath with vigorous stirring until most of the solid dissolves.
-
Separate the layers while still hot using a separatory funnel.
-
Heat the chloroform solution to boiling again and filter it through a large fluted filter.
-
Evaporate the chloroform to a volume of approximately 250 ml.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the crystals by filtration. Further concentration of the mother liquor can yield additional product. The total yield is typically 85–115 g (65–88%).
Applications in Research and Drug Development
While Armstrong's acid is a well-established intermediate in the dye industry, its applications in the pharmaceutical sector are also noteworthy. The naphthalene scaffold itself is a versatile platform in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[7]
As a Counterion in Drug Formulation
The disodium salt of Armstrong's acid is used as a divalent counterion for forming salts of basic drug compounds.[1] This can be an alternative to more common mesylate or tosylate salts and may influence the drug's solubility, stability, and bioavailability.[1] Salt formation with Armstrong's acid can alter the physicochemical properties of an active pharmaceutical ingredient (API), which is a critical aspect of preformulation studies in drug development.[8][9]
In Organic Synthesis
Armstrong's acid and its derivatives are valuable starting materials for the synthesis of more complex molecules. For instance, fusion of Armstrong's acid in sodium hydroxide yields the disodium salt of 1,5-dihydroxynaphthalene.[1] Nitration of Armstrong's acid leads to nitrodisulfonic acids, which are precursors to various amino derivatives.[1] These reactions open avenues for creating a library of naphthalene-based compounds for drug discovery programs.
Fluorescent Properties and Potential in Biological Imaging
Armstrong's acid is a fluorescent organic compound.[1] Naphthalene sulfonates, in general, exhibit strong fluorescence.[5] While specific protocols for using Armstrong's acid as a biological probe are not widely documented, other naphthalene sulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are extensively used to study protein folding and hydrophobic binding sites due to their environment-sensitive fluorescence.[10][11] The inherent fluorescence of Armstrong's acid suggests its potential for development into a fluorescent probe for biological imaging, particularly for targeting specific cellular compartments or monitoring changes in the cellular microenvironment.[12]
Visualizations
Caption: Synthesis of Armstrong's acid and its derivative.
Caption: Key application areas of Armstrong's acid.
Conclusion
Naphthalene-1,5-disulfonic acid, or Armstrong's acid, is a versatile chemical with established and emerging applications. For researchers and professionals in drug development, its utility as a counterion for active pharmaceutical ingredients and as a precursor in the synthesis of novel naphthalene-based compounds is of significant interest. Furthermore, its inherent fluorescent properties present an opportunity for the development of new tools for biological imaging and sensing. A thorough understanding of its chemical properties and synthetic routes, as outlined in this guide, is essential for harnessing its full potential in pharmaceutical research and development.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature-induced pseudopolymorphism of molecular salts from a pyridyl bis-urea macrocycle and naphthalene-1,5-disulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Armstrong's acid
An In-depth Technical Guide on the Core Physical and Chemical Properties of Naphthalene-1,5-disulfonic Acid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and spectral characterization of Armstrong's acid, also known as naphthalene-1,5-disulfonic acid. The information is collated from various scientific sources to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Armstrong's acid is a colorless, crystalline solid that is a derivative of naphthalene.[1] It is characterized by two sulfonic acid groups at the 1 and 5 positions of the naphthalene ring.[1] These electron-withdrawing groups make it a strong acid.[1]
Quantitative Data
The key physical and chemical properties of Armstrong's acid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | Naphthalene-1,5-disulfonic acid | [2] |
| Synonyms | Armstrong's acid, 1,5-Naphthalenedisulfonic acid | [2][3] |
| CAS Number | 81-04-9 | [3] |
| Molecular Formula | C₁₀H₈O₆S₂ | [3] |
| Molecular Weight | 288.30 g/mol | [2] |
| Appearance | Colorless to off-white or pinkish-white crystals or powder | [1] |
| Melting Point | 240-245 °C (anhydrous) | [3] |
| Solubility | Soluble in water and alcohol; practically insoluble in ether. | [4] |
| pKa (predicted) | -0.60 ± 0.40 | [5] |
| Density | 1.704 g/cm³ | [4] |
Experimental Protocols
Synthesis of Naphthalene-1,5-disulfonic Acid
The primary industrial method for the synthesis of Armstrong's acid is the disulfonation of naphthalene using fuming sulfuric acid (oleum).[1][6] The reaction conditions are controlled to favor the formation of the 1,5-isomer.
Methodology:
-
Initial Sulfonation: Refined naphthalene is mixed with 20% oleum in a reaction vessel equipped for temperature control, maintaining the temperature between 20-35°C.[6]
-
Further Sulfonation: 65% oleum and additional naphthalene are gradually and alternately added to the reaction mixture.[6]
-
Heating: The reaction mixture is then heated to 55°C for 6 hours to drive the disulfonation.[6]
-
Precipitation: The reaction mixture is carefully added to water. The product is precipitated as the free acid upon cooling.[6] Alternatively, the disodium salt can be precipitated by the addition of alkaline sodium sulfate.[6]
-
Isolation: The precipitated solid is isolated by filtration.[6]
-
Purification: The crude product can be purified by recrystallization. For example, dissolving the crude solid in hot water, neutralizing with sodium hydroxide to a pH of 6, cooling to 15°C, and filtering can yield the purified disodium salt.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of Armstrong's Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is an organosulfur compound with significant applications in various scientific fields, including as a fluorescent probe and in the synthesis of dyes.[1] Its solubility in different solvent systems is a critical parameter for its application in drug development, chemical synthesis, and analytical sciences. This technical guide provides a comprehensive overview of the solubility of Armstrong's acid in organic solvents, based on available literature. It also details a standard experimental protocol for the determination of its solubility.
Chemical Properties of Armstrong's Acid
-
Chemical Formula: C₁₀H₈O₆S₂[1]
-
Molar Mass: 288.30 g/mol [2]
-
Appearance: Colorless solid, typically as a tetrahydrate.[1]
-
Acidity: It is a strong acid due to the two sulfonic acid groups.[1]
Qualitative Solubility of Armstrong's Acid
Armstrong's acid is generally characterized by its high polarity, which dictates its solubility behavior. It is described as being soluble in water and alcohol, while being practically insoluble in non-polar solvents like ether.[2] It is also reported to be highly soluble in polar organic solvents.[3]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of sodium naphthalene-1,5-disulfonate in several pure solvents at various temperatures. This data is derived from a study that utilized the gravimetric method for solubility determination.
| Temperature (K) | Water (x) | Methanol (x) | Ethanol (x) | 2-Propanol (x) | Acetone (x) |
| 283.15 | 0.03874 | 0.00135 | 0.00048 | 0.00018 | 0.00007 |
| 288.15 | 0.04218 | 0.00151 | 0.00055 | 0.00021 | 0.00008 |
| 293.15 | 0.04586 | 0.00169 | 0.00062 | 0.00024 | 0.00009 |
| 298.15 | 0.04979 | 0.00188 | 0.00070 | 0.00027 | 0.00011 |
| 303.15 | 0.05398 | 0.00209 | 0.00079 | 0.00031 | 0.00012 |
| 308.15 | 0.05845 | 0.00232 | 0.00088 | 0.00035 | 0.00014 |
| 313.15 | 0.06321 | 0.00257 | 0.00098 | 0.00039 | 0.00016 |
| 318.15 | 0.06827 | 0.00284 | 0.00110 | 0.00044 | 0.00018 |
| 323.15 | 0.07365 | 0.00313 | 0.00122 | 0.00049 | 0.00021 |
Data extracted from Yi, D., et al. (2020). "Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems at the Temperature Range from 283.15 to 323.15 K". Journal of Chemical & Engineering Data, 65(1), 133-143.
The solubility of Armstrong's acid in water has been reported as 90.52 g/L at 25°C.[4]
Experimental Protocol: Determination of Armstrong's Acid Solubility via the Gravimetric Method
The following is a detailed methodology for determining the solubility of Armstrong's acid in an organic solvent using the gravimetric method. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[5][6]
1. Materials and Equipment:
-
Armstrong's acid (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with airtight seals
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Armstrong's acid to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a predetermined time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium by analyzing the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vial to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
To ensure complete removal of any undissolved solid particles, centrifuge the collected supernatant.
-
Filter the centrifuged supernatant through a syringe filter that is compatible with the organic solvent.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precisely known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature that will not cause decomposition of Armstrong's acid.
-
Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in a drying oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to room temperature before weighing.
-
3. Data Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved Armstrong's acid = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility = (Mass of dissolved Armstrong's acid / Mass of solvent) x 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of Armstrong's acid solubility using the gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of Armstrong's acid is a key physicochemical property that influences its utility in various scientific and industrial applications. While quantitative data for the free acid in organic solvents is sparse, the available information for its sodium salt indicates a strong dependence on the polarity of the solvent and temperature. The provided experimental protocol offers a robust framework for researchers to determine the solubility of Armstrong's acid in specific organic solvents of interest, thereby facilitating its effective use in their work. Further research to quantify the solubility of the free acid in a broader range of organic solvents would be highly beneficial to the scientific community.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. Armstrong's Acid [drugfuture.com]
- 3. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
Stability of Naphthalene-1,5-disulfonic Acid Tetrahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Naphthalene-1,5-disulfonic acid tetrahydrate, a compound of interest in various research and development applications. This document summarizes available data on its thermal stability, hygroscopicity, and storage conditions, and provides detailed experimental protocols for key analytical techniques.
Physicochemical Properties
Naphthalene-1,5-disulfonic acid tetrahydrate is a white to almost white crystalline powder. It is the tetrahydrate form of Armstrong's acid.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₆S₂·4H₂O | |
| Molecular Weight | 360.35 g/mol | |
| CAS Number | 211366-30-2 | |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0% (HPLC) |
Thermal Stability
Naphthalene-1,5-disulfonic acid tetrahydrate exhibits sensitivity to elevated temperatures, leading to dehydration and subsequent decomposition.
Solid-State Thermal Behavior
The solid form of Naphthalene-1,5-disulfonic acid tetrahydrate undergoes dehydration at elevated temperatures. One source indicates that the tetrahydrate dehydrates at 125 °C to yield the anhydrous form, which has a melting point in the range of 240–245 °C.
Table 1: Thermal Properties of Naphthalene-1,5-disulfonic Acid Tetrahydrate
| Parameter | Temperature (°C) | Notes |
| Dehydration | 125 | Loss of four water molecules. |
| Melting Point (Anhydrous) | 240 - 245 | Melting of the dehydrated form. |
Thermal Stability in Aqueous Solutions
Studies on the thermal stability of naphthalene disulfonates in aqueous solutions, particularly under geothermal conditions, have shown that the 1,5-isomer is the least stable among its congeners. Its stability is significantly influenced by temperature, pH, and the presence of salts.
At temperatures of 200 °C and above, Naphthalene-1,5-disulfonic acid readily transforms into 1-naphthalenesulfonate.[1] As the temperature increases further, to above 250 °C, it can decompose to form naphthalene.[2] At temperatures of 300 °C and higher, the decomposition products can include naphthalene, 1-naphthol, and 2-naphthol.[1] The presence of dissolved salts, such as sodium chloride, has been observed to slow down the rate of decomposition.[1] The stability is also pH-dependent, with desulfonation being favored under acidic conditions.[2]
Table 2: Decomposition of Naphthalene-1,5-disulfonic Acid in Aqueous Solution
| Temperature | Primary Decomposition Product(s) |
| ≥ 200 °C | 1-Naphthalenesulfonate[1] |
| > 250 °C | Naphthalene[2] |
| ≥ 300 °C | Naphthalene, 1-Naphthol, 2-Naphthol[1] |
Hygroscopicity
Specific experimental data on the hygroscopicity of Naphthalene-1,5-disulfonic acid tetrahydrate, for instance from Dynamic Vapor Sorption (DVS) studies, is not widely available. However, as a hydrated salt, it is expected to be sensitive to changes in ambient humidity. Storing the compound in a dry environment is crucial to maintain its hydrated state and prevent deliquescence or further water uptake.
Storage and Handling
For maintaining the integrity of Naphthalene-1,5-disulfonic acid tetrahydrate, the following storage and handling guidelines are recommended:
-
Storage Conditions : Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture uptake.[3] Some sources also recommend storing in a dark place.[4]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products : When involved in a fire, hazardous decomposition products such as carbon oxides and sulfur oxides can be formed.[3]
Experimental Protocols
While specific experimental data for solid-state analysis of Naphthalene-1,5-disulfonic acid tetrahydrate is limited, the following are generalized protocols for key stability-indicating techniques. These can be adapted by researchers for detailed characterization.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and dehydration characteristics of Naphthalene-1,5-disulfonic acid tetrahydrate.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and any subsequent decomposition. The onset temperature of each mass loss step and the percentage of mass lost should be calculated.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of the anhydrous form and to observe any other thermal events such as dehydration.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 260 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to dehydration and melting. The onset temperature, peak temperature, and enthalpy of each transition should be determined.
Dynamic Vapor Sorption (DVS)
Objective: To assess the hygroscopic nature of Naphthalene-1,5-disulfonic acid tetrahydrate.
Methodology:
-
Instrument: A dynamic vapor sorption analyzer.
-
Sample Preparation: Place a known mass of the sample (typically 10-20 mg) onto the DVS sample pan.
-
Experimental Conditions:
-
Temperature: Isothermal, typically at 25 °C.
-
Relative Humidity (RH) Program:
-
Equilibrate the sample at a low RH (e.g., 0% or 5%).
-
Increase the RH in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 90% or 95%).
-
Decrease the RH in a similar stepwise manner back to the starting RH.
-
-
Equilibrium Criterion: At each RH step, the sample mass is allowed to equilibrate until the rate of mass change is below a certain threshold (e.g., <0.002% in 5 minutes).
-
-
Data Analysis: Plot the change in mass (%) as a function of the relative humidity. The resulting sorption-desorption isotherm will reveal the extent of water uptake and any hysteresis, providing a quantitative measure of the compound's hygroscopicity.
Visualizations
Factors Affecting Stability
The stability of Naphthalene-1,5-disulfonic acid tetrahydrate is influenced by several key environmental factors. The following diagram illustrates these relationships.
Caption: Factors influencing the stability of Naphthalene-1,5-disulfonic acid tetrahydrate.
Thermal Decomposition Pathway in Aqueous Solution
The thermal degradation of Naphthalene-1,5-disulfonic acid in aqueous solution proceeds through a series of steps, particularly at elevated temperatures.
References
- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Armstrong's Acid: A Technical Guide to Naphthalene-1,5-disulfonic Acid
Abstract
This technical guide provides a comprehensive overview of Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the historical background, physicochemical properties, detailed experimental protocols for its synthesis, and its significant reactions and applications. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations are illustrated with diagrams generated using Graphviz (DOT language) to provide clear, logical workflows.
Introduction
Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a fluorescent organic compound with the chemical formula C₁₀H₆(SO₃H)₂.[1] It is a notable isomer of naphthalenedisulfonic acid and is typically found as a colorless solid, often in its tetrahydrate form.[1][2] As a sulfonic acid, it is a strong acid.[1] The compound is named after the British chemist Henry Edward Armstrong.[1] Its utility spans various industrial applications, primarily as a crucial intermediate in the synthesis of dyes and pigments.[3][4] Furthermore, its disodium salt is employed as a divalent counterion in the formulation of basic drug compounds.[1] This guide aims to provide an in-depth technical resource on its discovery, properties, synthesis, and key chemical transformations.
History and Discovery
Physicochemical Properties
Armstrong's acid is a white to yellowish solid, slightly soluble in water and highly soluble in polar organic solvents.[3] It is a disulfonic acid, characterized by the presence of two sulfonic acid groups attached to the naphthalene core.[3] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈O₆S₂ | [2][3] |
| Molar Mass | 288.30 g/mol | [3] |
| Appearance | White to yellowish solid; Crystals or plates | [2][3][5] |
| Melting Point | 240–245 °C (anhydrous); Decomposes over 300 °C | [2][3] |
| Density | ~1.6 - 1.704 g/cm³ | [3] |
| Water Solubility | 90.52 g/L at 25 °C; 1030 g/L | [2][6] |
| pKa (predicted) | -0.60 ± 0.40 | [2][7] |
| pH | 2.4 (1 g/L in H₂O at 20 °C) | [2][6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 81-04-9 | [2][3] |
| PubChem CID | 6666 | [2] |
| EINECS | 201-317-9 | [3] |
| Synonyms | Armstrong's acid, Napadisylic acid, NSC 9588 | [3] |
Experimental Protocols
The synthesis of Armstrong's acid is most commonly achieved through the disulfonation of naphthalene.[1] Several methods have been reported, with variations in the sulfonating agent, reaction temperature, and work-up procedure. Below is a detailed protocol adapted from literature descriptions for the synthesis of naphthalene-1,5-disulfonic acid.
Synthesis of Naphthalene-1,5-disulfonic Acid via Oleum Sulfonation
This protocol is based on the reaction of naphthalene with oleum (fuming sulfuric acid).
Materials:
-
Refined Naphthalene
-
20% Oleum (H₂SO₄·SO₃)
-
65% Oleum
-
Water
-
Alkaline Sodium Sulfate solution (optional, for salt precipitation)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, mix naphthalene with 20% oleum at a controlled temperature range of 20–35 °C.[8]
-
Gradually add 65% oleum to the reaction mixture. This should be done alternately with further additions of naphthalene.[8]
-
After the additions are complete, heat the reaction mixture to 55 °C and maintain this temperature for 6 hours with continuous stirring.[8]
-
Upon completion of the reaction, carefully add the reaction mixture to water.
-
The product can be isolated in two ways:
-
Collect the precipitated product by filtration.
-
The reported yield for this process is approximately 53%.[8] The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered.[8]
Chemical Reactions and Applications
Armstrong's acid is a versatile intermediate in organic synthesis. Its sulfonic acid groups can undergo various chemical transformations, leading to the production of a range of valuable compounds.
Key Reactions of Armstrong's Acid
The primary reactions of Armstrong's acid involve the substitution of its sulfonyl groups. These reactions are crucial for the synthesis of dye precursors and other specialty chemicals.
-
Hydrolysis to Dihydroxynaphthalene: Fusion of Armstrong's acid with sodium hydroxide (NaOH) yields the disodium salt of 1,5-dihydroxynaphthalene.[1] Subsequent acidification produces 1,5-dihydroxynaphthalene.[1] The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also a useful compound.[1]
-
Nitration: Nitration of Armstrong's acid leads to the formation of nitrodisulfonic acids, which are precursors to the corresponding amino derivatives.[1]
-
Formation of Disulfonyl Chloride: Treatment of the disodium salt of naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl₅) at 110 °C yields naphthalene-1,5-disulfonyl chloride.[2]
Applications
The primary applications of Armstrong's acid and its derivatives are in the chemical industry.
-
Dye Intermediate: It is a key precursor in the manufacturing of various azo dyes and other colorants.[3][4]
-
Drug Formulation: The disodium salt of Armstrong's acid is used as a counterion to form stable salts of basic drug compounds.[1]
-
Chelating and Complexing Agent: It can act as a chelating and complexing agent in applications such as water treatment and analytical chemistry.[3][4]
-
Phthalocyanine Synthesis: It is used as an intermediate in the synthesis of phthalocyanines, which are used as pigments and catalysts.[3]
Visualizations
The following diagrams illustrate the synthesis of Armstrong's acid and its subsequent key chemical transformations.
Caption: Synthesis of Armstrong's Acid from Naphthalene.
Caption: Key Chemical Transformations of Armstrong's Acid.
Conclusion
Armstrong's acid, or naphthalene-1,5-disulfonic acid, remains a compound of significant industrial importance, particularly in the synthesis of dyes and as a versatile chemical intermediate. This guide has provided a detailed overview of its historical context, physicochemical properties, a reproducible synthesis protocol, and its primary chemical reactions and applications. The structured presentation of data and visual workflows are intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into novel applications of this compound, particularly in materials science and catalysis, could unveil new avenues for its utility.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. ccount-chem.com [ccount-chem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Page loading... [guidechem.com]
- 8. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
The Theoretical Framework of Armstrong's Acid Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armstrong's acid, known chemically as naphthalene-1,5-disulfonic acid, is a fluorescent organic compound that has garnered interest in various scientific domains. Its intrinsic fluorescence provides a valuable tool for probing molecular environments and interactions. This technical guide delves into the core theoretical principles governing the fluorescence of Armstrong's acid, its photophysical properties, and the experimental methodologies used for its characterization. While specific quantitative data for Armstrong's acid, such as its fluorescence quantum yield and lifetime, are not extensively documented in publicly available literature, this guide provides the established theoretical basis for its fluorescence, supported by data from closely related naphthalene sulfonic acid derivatives to offer a comprehensive understanding.
Theoretical Basis of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting it to a higher electronic state, and then emits a photon as it returns to its ground electronic state. This process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.
// Vibrational levels node [shape=underline, style="", color="#5F6368", height=0.02]; "S0_v0" [pos="-0.5,0.2!"]; "S0_v1" [pos="-0.5,0.4!"]; "S0_v2" [pos="-0.5,0.6!"]; "S1_v0" [pos="-0.5,2.2!"]; "S1_v1" [pos="-0.5,2.4!"]; "S1_v2" [pos="-0.5,2.6!"]; "S2_v0" [pos="-0.5,4.2!"]; "S2_v1" [pos="-0.5,4.4!"]; "S2_v2" [pos="-0.5,4.6!"]; "T1_v0" [pos="1.5,1.7!"]; "T1_v1" [pos="1.5,1.9!"]; "T1_v2" [pos="1.5,2.1!"];
// Transitions "S0" -> "S2" [label="Absorption (fs)", style=solid, color="#34A853", arrowhead=vee]; "S2" -> "S1" [label="Internal Conversion (ps)", style=dashed, color="#FBBC05", arrowhead=vee]; "S1" -> "S1_v0" [label="Vibrational Relaxation (ps)", style=dashed, color="#FBBC05", arrowhead=vee, pos="e,-0.3,2.3! s,-0.3,2.6!"]; "S1_v0" -> "S0" [label="Fluorescence (ns)", style=solid, color="#EA4335", arrowhead=vee, pos="e,-0.3,0.3! s,-0.3,2.2!"]; "S1" -> "T1" [label="Intersystem Crossing (ns-µs)", style=dashed, color="#FBBC05", arrowhead=vee]; "T1_v0" -> "S0" [label="Phosphorescence (µs-s)", style=solid, color="#EA4335", arrowhead=vee, pos="e,1.7,0.3! s,1.7,1.7!"]; } Figure 1: A generalized Jablonski diagram illustrating the key photophysical processes.
For Armstrong's acid, the fluorescence originates from the π-electron system of the naphthalene core. The absorption of a photon promotes an electron from a π bonding orbital (in the highest occupied molecular orbital, HOMO) to a π* anti-bonding orbital (in the lowest unoccupied molecular orbital, LUMO). The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From this S₁ state, it can return to the ground state (S₀) by emitting a photon, which is observed as fluorescence.
Theoretical studies on related naphthol sulfonate derivatives suggest that the lowest excited singlet states in these molecules can be described as having ¹Lₐ and ¹Lₑ character, arising from the electronic transitions within the naphthalene ring. The relative energies of these states are influenced by the position and nature of substituents, which in the case of Armstrong's acid are the two sulfonate groups. These electron-withdrawing sulfonate groups modulate the electron density of the naphthalene core, thereby affecting the energies of the electronic transitions and, consequently, the absorption and emission wavelengths.
Photophysical Properties of Armstrong's Acid
The fluorescence of Armstrong's acid is characterized by several key parameters, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.
Excitation and Emission Spectra
The excitation spectrum represents the wavelengths of light that the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light emitted. The difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.
Quantitative data for Armstrong's acid (naphthalene-1,5-disulfonic acid) shows some variability depending on the experimental conditions, such as the solvent and the presence of counter-ions.
| Compound | Excitation Maxima (λ_ex) | Emission Maxima (λ_em) | Solvent/Conditions |
| Naphthalene-1,5-disulfonic acid disodium salt | 254 nm | 360 nm | Water |
| Naphthalene-1,5-disulfonic acid (1,5-NDS) | 225 nm | 338 nm | Not specified |
| Salts of Naphthalene-1,5-disulfonic acid | 346 nm | ~392 nm | Solid State |
Note: The variability in the reported values highlights the sensitivity of the fluorescence of Armstrong's acid to its local environment.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.
Factors Influencing Fluorescence
The fluorescence of Armstrong's acid is influenced by a variety of factors, both intrinsic to its molecular structure and extrinsic, related to its environment.
-
Solvent Polarity: As with many aromatic fluorophores, the fluorescence of Armstrong's acid is expected to be sensitive to solvent polarity. In more polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
-
pH: The sulfonate groups of Armstrong's acid are strong acids and will be deprotonated over a wide pH range. However, extreme pH values could potentially affect the electronic structure of the naphthalene ring and thus its fluorescence.
-
Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to an increase in the rate of non-radiative decay processes.
-
Quenching: The presence of quenching agents, such as molecular oxygen or heavy atoms, can decrease fluorescence intensity by providing alternative pathways for the excited state to return to the ground state without emitting a photon.
Experimental Protocols
While a specific, detailed protocol for measuring the fluorescence of Armstrong's acid is not widely published, a general methodology based on standard spectrofluorometry techniques can be outlined.
General Spectrofluorometry Protocol
Objective: To measure the excitation and emission spectra of Armstrong's acid.
Materials:
-
Armstrong's acid (or its salt)
-
Spectroscopic grade solvent (e.g., ultrapure water, ethanol)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of Armstrong's acid in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically with an absorbance between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission monochromator slits to an appropriate width (e.g., 5 nm).
-
Place a cuvette containing the solvent blank in the sample holder.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 360 nm).
-
Scan a range of excitation wavelengths (e.g., 200-350 nm) to obtain the excitation spectrum.
-
Subtract the blank spectrum from the sample spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 254 nm).
-
Scan a range of emission wavelengths (e.g., 300-500 nm) to obtain the emission spectrum.
-
Subtract the blank spectrum from the sample spectrum.
-
Applications in Research and Drug Development
The fluorescent properties of Armstrong's acid and its derivatives make them potentially useful in several areas:
-
Fluorescent Probes: Their sensitivity to the local environment could be exploited to study protein binding sites, membrane properties, and other micro-heterogeneous systems.
-
Analytical Reagents: The fluorescence can be used for the quantitative determination of certain analytes through fluorescence quenching or enhancement mechanisms.
-
Material Science: Naphthalene sulfonates are used in the synthesis of polymers and other materials where their fluorescent properties can be incorporated for sensing or imaging applications.
Conclusion
Armstrong's acid is a fluorescent molecule whose photophysical properties are rooted in the electronic transitions of its naphthalene core, modulated by the presence of two sulfonate groups. While a complete quantitative characterization of its fluorescence is not extensively available, the theoretical principles governing its behavior are well-understood within the broader context of aromatic fluorophores. The sensitivity of its fluorescence to environmental factors suggests its potential as a versatile probe in various scientific and industrial applications. Further research to quantify its fluorescence quantum yield and lifetime in different environments would be invaluable for unlocking its full potential as a fluorescent tool.
An In-Depth Technical Guide to the Health and Safety of Naphthalene-1,5-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for Naphthalene-1,5-disulfonic acid (CAS No. 81-04-9), also known as Armstrong's acid.[1] The information is compiled to assist professionals in handling this chemical safely and understanding its toxicological profile.
Physicochemical and Toxicological Data
Quantitative data for Naphthalene-1,5-disulfonic acid and its disodium salt are summarized below for clear reference and comparison.
Table 1: Physicochemical Properties of Naphthalene-1,5-disulfonic Acid
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈O₆S₂ | [2] |
| Molar Mass | 288.3 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder/plates | [5][6] |
| Melting Point | 240–245°C (anhydrous) | [2][6] |
| Boiling Point | ~400.53°C (estimate) | [2][6] |
| Density | ~1.704 g/cm³ | [2][6] |
| Water Solubility | 90.52 g/L at 25°C | [2] |
| pH | 2.4 (1 g/L in H₂O, 20°C) | [4] |
| Vapor Pressure | 0 Pa at 25°C | [2][6] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose 50%) | Rat | Oral | 2420 mg/kg | [4] |
| Skin Corrosion/Irritation | N/A | Dermal | Causes severe skin burns | [3][7] |
| Eye Damage/Irritation | N/A | Ocular | Causes serious eye damage | [3][7] |
Note: The oral LD₅₀ value is for the disodium salt of naphthalene-1,5-disulfonic acid. The toxicological properties of the acid form have not been fully investigated, but it is classified as corrosive.
Hazard Identification and Classification
The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Data sourced from multiple reports aggregated by ECHA and PubChem.[3]
Experimental Protocols
Detailed experimental protocols for the specific toxicological studies on naphthalene-1,5-disulfonic acid are not publicly available. However, the cited data would have been generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key, representative experiments.
3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is used to determine the median lethal dose (LD₅₀) of a substance while minimizing animal use.[8][9][10]
-
Principle: A sequential dosing regimen is used where the outcome of one animal determines the dose for the next. If an animal survives, the dose for the subsequent animal is increased; if it dies, the dose is decreased. This allows for a more precise estimation of the LD₅₀ with fewer animals.[8][11]
-
Test Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[11] Animals are acclimatized to laboratory conditions and fasted before dosing.[12]
-
Procedure:
-
Dose Selection: The first animal receives a dose one step below the best preliminary estimate of the LD₅₀.[12]
-
Administration: The test substance is administered orally, typically via gavage. The volume is usually limited to 1-2 mL/100g of body weight.[8]
-
Observation: Animals are dosed sequentially, usually at 48-hour intervals.[12] Each animal is observed closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.[8] Observations include clinical signs of toxicity, time of onset, and mortality.[8]
-
Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor based on the previous outcome.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method after a series of reversals (survival followed by death, or vice versa) has been observed.[12]
-
3.2. In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)
This in vitro method assesses the potential of a substance to cause skin corrosion by using a three-dimensional model that mimics human skin.[13][14]
-
Principle: The test substance is applied topically to the surface of a reconstructed human epidermis model. Skin corrosion is identified by the substance's ability to penetrate the stratum corneum and cause cytotoxicity in the underlying cell layers, measured as a reduction in cell viability.[13]
-
Test System: A commercially available, validated RhE model consisting of keratinocytes cultured to form a multi-layered, differentiated epidermis.
-
Procedure:
-
Preparation: Triplicate tissue models are pre-incubated in a cell culture incubator.
-
Application: A defined amount of the test substance (e.g., 25 mg for solids, 50 µL for liquids) is applied to the apical surface of the tissue. A negative control (e.g., water) and a positive control (e.g., a known corrosive) are run concurrently.[13]
-
Exposure: Tissues are exposed to the substance for two distinct time points, typically 3 minutes and 1 hour.[13]
-
Viability Assessment: After exposure, the test substance is washed off. Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[13]
-
Classification: The substance is classified based on the percentage of cell viability compared to the negative control at both time points. For example, if viability is <50% after 3 minutes, or <15% after 60 minutes, the substance is classified as corrosive (UN GHS Category 1).[13]
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate standard workflows and concepts relevant to the safety assessment of chemicals like naphthalene-1,5-disulfonic acid.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. NAPHTHALENE-1,5-DISULFONIC ACID DISODIUM SALT [chembk.com]
- 3. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. x-cellr8.com [x-cellr8.com]
- 14. episkin.com [episkin.com]
Methodological & Application
Application Notes and Protocols: Armstrong's Acid as a Counterion for Basic Drug Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selection of an appropriate salt form for a basic active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of the salt, such as solubility, stability, dissolution rate, and bioavailability, can be significantly influenced by the choice of the counterion.[1][2][3] While common counterions like hydrochloride and mesylate are widely used, there is a growing interest in exploring alternative salt formers that can offer unique advantages.[1] Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a strong, divalent organic acid that presents an attractive alternative for the salification of basic drug compounds.[4] Its disodium salt is sometimes used as a divalent counterion, forming what is known as a naphthalenedisulfonate salt.[4]
These application notes provide a comprehensive overview of the use of Armstrong's acid as a counterion for basic drug compounds. We will explore the physicochemical properties of Armstrong's acid, the potential benefits of its use in drug formulation, and provide detailed protocols for the synthesis and characterization of naphthalenedisulfonate salts of basic drugs.
Physicochemical Properties of Armstrong's Acid
Armstrong's acid is a colorless, crystalline solid that is soluble in water and alcohol but practically insoluble in ether.[1] It is a strong acid due to the presence of two sulfonic acid groups.[4]
| Property | Value | Reference |
| Chemical Name | Naphthalene-1,5-disulfonic acid | [1] |
| CAS Number | 81-04-9 | [1] |
| Molecular Formula | C₁₀H₈O₆S₂ | [1] |
| Molecular Weight | 288.30 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in water and alcohol; practically insoluble in ether | [1] |
Advantages of Using Armstrong's Acid as a Counterion
The use of Armstrong's acid as a counterion can offer several potential advantages in drug development:
-
Improved Solubility: Salt formation is a common strategy to enhance the aqueous solubility of poorly soluble drugs.[1][2] The highly polar nature of the two sulfonic acid groups in Armstrong's acid can significantly improve the solubility of a basic drug.
-
Enhanced Stability: The choice of counterion can impact the chemical and physical stability of a drug.[2][5] Naphthalenedisulfonate salts may exhibit improved stability against hydrolysis and oxidation compared to other salt forms.
-
Modified Dissolution Rate: The dissolution rate of a drug is a key factor influencing its bioavailability.[2] By forming a salt with Armstrong's acid, the dissolution profile of a basic drug can be tailored to achieve a desired therapeutic effect.
-
Crystalline Salt Formation: Armstrong's acid has a rigid, planar structure that can facilitate the formation of stable, crystalline salts with basic drugs, which is often a desirable characteristic for pharmaceutical manufacturing and formulation.
Case Study: CFT Naphthalenedisulfonate
A notable example of the use of Armstrong's acid as a counterion is with the stimulant drug CFT (WIN 35,428), a phenyltropane-based dopamine reuptake inhibitor structurally derived from cocaine.[6][7] The naphthalenedisulfonate salt of CFT is the most commonly used form in scientific research due to its high solubility in water.[6][7]
| Property | CFT (Free Base) | Cocaine Hydrochloride | CFT Naphthalenedisulfonate |
| Molecular Formula | C₁₆H₂₀FNO₂ | C₁₇H₂₁NO₄·HCl | C₁₆H₂₀FNO₂·C₁₀H₈O₆S₂ |
| Molecular Weight | 277.34 g/mol | 339.81 g/mol | 565.63 g/mol |
| Melting Point | Not readily available | 195 °C | 202-204 °C |
| Aqueous Solubility | Insoluble | Very soluble (~1 in 0.5) | Soluble |
Experimental Protocols
I. General Protocol for the Synthesis of a Naphthalenedisulfonate Salt of a Basic Drug
This protocol provides a general method for the preparation of a naphthalenedisulfonate salt of a basic drug compound. The specific conditions, such as solvent and temperature, may need to be optimized for each specific drug.
Materials:
-
Basic drug (free base)
-
Armstrong's acid (naphthalene-1,5-disulfonic acid)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, acetone, water, or a mixture)
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of the Basic Drug: Dissolve the basic drug (1 equivalent) in a suitable solvent in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.
-
Preparation of Armstrong's Acid Solution: In a separate container, dissolve Armstrong's acid (0.5 equivalents for a 2:1 drug-to-acid salt, or 1 equivalent for a 1:1 salt) in the same or a miscible solvent.
-
Salt Formation: Slowly add the Armstrong's acid solution to the stirred solution of the basic drug at room temperature or a slightly elevated temperature.
-
Precipitation/Crystallization: The naphthalenedisulfonate salt may precipitate immediately or upon cooling. If no precipitate forms, the solution can be concentrated by evaporation or an anti-solvent can be added to induce crystallization. The solution can also be stored at a low temperature (e.g., 4 °C) to promote crystal growth.
-
Isolation of the Salt: Collect the precipitated salt by filtration using a Büchner funnel.
-
Washing: Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the salt in a drying oven at an appropriate temperature or under vacuum in a desiccator to a constant weight.
II. Protocol for the Characterization of the Naphthalenedisulfonate Salt
The newly synthesized salt should be thoroughly characterized to confirm its identity, purity, and physicochemical properties.
1. Melting Point Determination:
-
Apparatus: Melting point apparatus.
-
Procedure: Determine the melting point of the dried salt. A sharp melting point range is indicative of a pure crystalline compound.
2. Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR Spectroscopy:
-
Purpose: To confirm the structure of the salt and the stoichiometric ratio of the drug to the counterion.
-
Procedure: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and acquire the NMR spectra. Compare the spectra to those of the free base and Armstrong's acid.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic functional group vibrations and confirm salt formation.
-
Procedure: Acquire the IR spectrum of the solid salt using a KBr pellet or ATR accessory. Look for changes in the vibrational frequencies of the amine group of the drug and the sulfonic acid groups of the counterion.
-
3. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the salt and quantify any impurities.
-
Procedure: Develop a suitable HPLC method (column, mobile phase, detector) to separate the drug, counterion, and any potential impurities.
-
-
Elemental Analysis:
-
Purpose: To confirm the elemental composition of the salt and its stoichiometry.
-
Procedure: Submit a sample of the dried salt for elemental analysis (C, H, N, S).
-
4. Solubility Determination:
-
Method: Shake-flask method.
-
Procedure:
-
Add an excess amount of the salt to a known volume of a specific solvent (e.g., water, phosphate buffer at different pH values) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter or centrifuge the suspension to separate the undissolved solid.
-
Analyze the concentration of the drug in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Visualizations
Dopamine Transporter (DAT) Signaling Pathway
The primary mechanism of action for cocaine and its analogs, such as CFT, is the inhibition of the dopamine transporter (DAT).[8][9][10] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[4][8][11] By blocking DAT, these drugs increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and their characteristic stimulant effects.[8]
Caption: Mechanism of action of CFT, a basic drug, on the dopamine transporter.
Experimental Workflow for Salt Formation and Characterization
The following diagram illustrates the logical flow of the experimental work involved in the synthesis and characterization of a naphthalenedisulfonate salt of a basic drug.
Caption: Workflow for the synthesis and characterization of a drug salt.
Conclusion
Armstrong's acid offers a valuable, albeit less common, alternative to traditional counterions for the salt formation of basic drug compounds. The potential for improved physicochemical properties, such as solubility and stability, warrants its consideration during salt screening studies. The provided protocols offer a starting point for the synthesis and characterization of naphthalenedisulfonate salts, enabling researchers to explore the benefits of this unique counterion in their drug development programs. Further systematic studies directly comparing the properties of naphthalenedisulfonate salts with other common salt forms are needed to fully elucidate the advantages and potential applications of Armstrong's acid in pharmaceutical formulation.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIN-35428 - Wikipedia [en.wikipedia.org]
- 7. WIN 35428 | Semantic Scholar [semanticscholar.org]
- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 11. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Armstrong's Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Armstrong's acid (naphthalene-1,5-disulfonic acid) as a key intermediate in the production of azo dyes. The following sections detail the chemical pathways, experimental protocols, and relevant data for the synthesis of a representative azo dye, highlighting the versatility of Armstrong's acid in chromophore development.
Introduction
Armstrong's acid, a di-sulfonated derivative of naphthalene, is a crucial building block in the synthesis of a variety of dyestuffs.[1] Its two sulfonic acid groups enhance the water solubility of the resulting dyes and provide sites for further chemical modification, making it a valuable precursor in the design of high-performance colorants. The conversion of Armstrong's acid to amino-naphthalenedisulfonic acids is a critical step, as these amino derivatives serve as the diazo component in the azo coupling reaction, the cornerstone of azo dye chemistry. This document outlines the synthetic route from Armstrong's acid to a representative azo dye, providing detailed protocols for each stage.
Chemical Properties of Armstrong's Acid
A summary of the key chemical and physical properties of Armstrong's acid is presented in Table 1.
| Property | Value |
| Chemical Name | Naphthalene-1,5-disulfonic acid |
| Synonyms | Armstrong's acid |
| CAS Number | 81-04-9 |
| Molecular Formula | C₁₀H₈O₆S₂ |
| Molecular Weight | 288.30 g/mol |
| Appearance | White to yellowish solid |
| Solubility | Slightly soluble in water, highly soluble in polar organic solvents |
| Melting Point | Decomposes above 240 °C |
Synthetic Pathway Overview
The overall synthetic pathway for the production of an azo dye from Armstrong's acid involves three main stages:
-
Nitration: Introduction of a nitro group onto the naphthalene ring of Armstrong's acid.
-
Reduction: Conversion of the nitro group to an amino group to form an amino-naphthalenedisulfonic acid.
-
Diazotization and Azo Coupling: Formation of a diazonium salt from the amino-naphthalenedisulfonic acid, followed by coupling with a suitable aromatic partner to yield the final azo dye.
Caption: Synthetic pathway from Armstrong's acid to an azo dye.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative azo dye starting from Armstrong's acid.
Protocol 1: Nitration of Armstrong's Acid to 3-Nitronaphthalene-1,5-disulfonic Acid
This protocol is based on the general principles of aromatic nitration, adapted for naphthalene-1,5-disulfonic acid.[2]
Materials:
-
Naphthalene-1,5-disulfonic acid (Armstrong's acid)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Magnesium sulfate (MgSO₄) solution (for precipitation, optional)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid.
-
Slowly add naphthalene-1,5-disulfonic acid to the sulfuric acid while maintaining the temperature between 10-20°C with an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Armstrong's acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The 3-nitronaphthalene-1,5-disulfonic acid can be isolated by precipitation, for example, as its magnesium salt by the addition of a magnesium sulfate solution.[2]
-
Filter the precipitate using a Büchner funnel, wash with cold water, and dry under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (by HPLC) |
Note: Yields and purity are representative and can vary based on reaction scale and purification methods.
Protocol 2: Reduction of 3-Nitronaphthalene-1,5-disulfonic Acid to 3-Aminonaphthalene-1,5-disulfonic Acid
This protocol utilizes a standard method for the reduction of aromatic nitro compounds.
Materials:
-
3-Nitronaphthalene-1,5-disulfonic acid
-
Iron filings (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
To a three-necked round-bottom flask fitted with a mechanical stirrer and reflux condenser, add water and iron filings.
-
Heat the mixture to 80-90°C and add a small amount of concentrated hydrochloric acid to activate the iron.
-
Slowly add the 3-nitronaphthalene-1,5-disulfonic acid to the stirred iron slurry. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize it by adding sodium carbonate until the pH is approximately 7.5-8.0. This will precipitate iron oxides.
-
Filter the hot solution to remove the iron sludge.
-
The filtrate containing the sodium salt of 3-aminonaphthalene-1,5-disulfonic acid can be used directly in the next step or the product can be isolated by acidification and filtration.
Expected Yield and Purity:
| Parameter | Value |
| Yield | >90% |
| Purity | >98% (by HPLC) |
Note: Yields and purity are representative and can vary based on reaction scale and purification methods.
Protocol 3: Diazotization of 3-Aminonaphthalene-1,5-disulfonic Acid and Azo Coupling
This protocol describes the final steps to form the azo dye.
Materials:
-
3-Aminonaphthalene-1,5-disulfonic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
Procedure:
Part A: Diazotization
-
Dissolve 3-aminonaphthalene-1,5-disulfonic acid in water and hydrochloric acid in a beaker.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
The pH of the coupling mixture should be maintained in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed.
-
Isolate the azo dye by filtration using a Büchner funnel.
-
The dye can be purified by "salting out" – adding sodium chloride to the filtrate to precipitate any remaining dissolved dye, followed by filtration.
-
Wash the dye with a cold saturated sodium chloride solution and then with a small amount of cold water.
-
Dry the final azo dye product in an oven at a moderate temperature.
Expected Yield and Purity of a Representative Azo Dye:
| Parameter | Value |
| Yield | 80-95% |
| Purity | >90% (by UV-Vis Spectroscopy) |
| λmax | Dependent on the coupling component |
| Molar Extinction | Dependent on the coupling component |
Note: Yields, purity, and spectroscopic data are representative and will vary depending on the specific coupling component used.
Experimental Workflow Diagram
Caption: Experimental workflow for azo dye synthesis.
Conclusion
Armstrong's acid is a foundational starting material for the synthesis of a wide array of azo dyes. The protocols outlined in these application notes provide a clear and detailed pathway for the conversion of Armstrong's acid into a valuable diazo component and its subsequent use in azo coupling reactions. The ability to introduce various coupling components allows for the generation of a diverse palette of colors, underscoring the importance of Armstrong's acid in the dye manufacturing industry. Researchers can adapt these methodologies to synthesize novel azo dyes with tailored properties for applications in textiles, printing, and beyond.
References
Armstrong's Acid as a Versatile Electrolyte in Chromatographic Separations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid, is a strong organic acid.[1] Its disodium salt is a valuable tool in the field of analytical chromatography, where it can be employed as a component of the mobile phase or background electrolyte to facilitate the separation of various analytes, particularly ionic and polar compounds.[2][3] This document provides detailed application notes and protocols for the use of Armstrong's acid in two key chromatographic techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Capillary Electrophoresis (CE).
The unique properties of Armstrong's acid, including its strong anionic nature, aromatic structure, and solubility in aqueous solutions, make it an effective agent for modulating analyte retention and improving peak shape in challenging separations.
Application 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of Basic Drugs
Principle and Application
In IP-RP-HPLC, an ion-pairing reagent is added to the mobile phase to enhance the retention and separation of ionic analytes on a non-polar stationary phase. For the analysis of basic drugs, which are protonated and positively charged at acidic to neutral pH, an anionic ion-pairing reagent like Armstrong's acid can be used. The negatively charged sulfonate groups of Armstrong's acid form a neutral ion pair with the positively charged basic analytes. This neutral complex has increased hydrophobicity, leading to greater retention on a C18 or other reversed-phase column. This technique is particularly useful for the separation of polar basic compounds that would otherwise have little or no retention.
Data Presentation: Separation of a Model Mix of Basic Drugs
The following table presents representative chromatographic data for the separation of a mixture of three basic drugs using a mobile phase containing Armstrong's acid as the ion-pairing reagent.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Metformin | 3.5 | 1.1 | - |
| Propranolol | 6.2 | 1.2 | 4.8 |
| Amitriptyline | 9.8 | 1.1 | 6.1 |
Experimental Protocol: IP-RP-HPLC of Basic Drugs
Objective: To achieve baseline separation of a mixture of metformin, propranolol, and amitriptyline using Armstrong's acid as an ion-pairing reagent.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Armstrong's acid (naphthalene-1,5-disulfonic acid, disodium salt)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
Reference standards of metformin, propranolol, and amitriptyline
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of 5 mM Armstrong's acid, disodium salt.
-
Adjust the pH of the aqueous solution to 3.0 with orthophosphoric acid.
-
The mobile phase will be a gradient of this aqueous buffer (Solvent A) and acetonitrile (Solvent B).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 5 mM Armstrong's acid (disodium salt) in water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 50% B
-
12-15 min: 50% B
-
15-16 min: 50% to 10% B
-
16-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of each analyte at 1 mg/mL in methanol.
-
Prepare a working mixture containing all three analytes at a final concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase composition (90:10 Solvent A:Solvent B).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the sample mixture and acquire the chromatogram.
-
Identify the peaks based on the retention times of the individual standards.
-
Calculate the retention time, tailing factor, and resolution for each peak.
-
References
Application Notes and Protocols: Synthesis of 1,5-Dihydroxynaphthalene from Armstrong's Acid
**Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-dihydroxynaphthalene from naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid. The primary method described is a high-temperature, high-pressure alkaline hydrolysis (alkali fusion) of the disodium salt of Armstrong's acid, a robust process utilized in industrial applications. An alternative, lower-temperature catalytic method is also presented. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive procedures, quantitative data, and safety considerations.
Introduction
1,5-Dihydroxynaphthalene (also known as 1,5-naphthalenediol or Azurol) is a vital organic intermediate used in the manufacturing of various dyes, pharmaceuticals, and high-performance polymers.[1] The standard synthetic route involves the conversion of naphthalene-1,5-disulfonic acid (Armstrong's acid). This process is typically achieved through a high-temperature hydrolysis with a strong base, followed by acidification to yield the final product.[2][3] The reaction proceeds via the disodium salt of naphthalene-1,5-disulfonic acid, which is subjected to alkali fusion.[4] While effective, this method requires specialized equipment to handle high pressures and temperatures. Recent developments have explored catalytic approaches to achieve the conversion under milder conditions.[5][6]
Reaction Pathway and Logic
The overall synthesis is a two-step process starting from Armstrong's acid. First, the acidic sulfonic acid groups are neutralized with a base, typically sodium hydroxide, to form the more stable disodium naphthalene-1,5-disulfonate. This salt is then subjected to nucleophilic aromatic substitution under harsh conditions (alkali fusion), where hydroxide ions displace the sulfonate groups. The resulting disodium salt of 1,5-dihydroxynaphthalene is finally protonated in an acidification step to yield the pure product.
Caption: Reaction pathway from Armstrong's acid to 1,5-dihydroxynaphthalene.
Experimental Protocols
Two primary protocols are detailed below. Protocol A describes the industrially preferred high-temperature, high-pressure method. Protocol B outlines a lab-scale alternative using a catalyst to reduce reaction severity.
Safety Precaution: These procedures involve corrosive materials (strong acids and bases), high temperatures, and high pressures. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All operations, especially the high-pressure reaction, must be conducted in a well-ventilated fume hood or a specialized high-pressure bay with appropriate safety shielding and pressure-relief systems.
Protocol A: High-Temperature, High-Pressure Alkaline Hydrolysis
This protocol is adapted from established industrial processes and provides high yields and purity.[7] It utilizes the disodium salt of naphthalene-1,5-disulfonic acid as the starting material.
Step 1: Alkaline Pressure Hydrolysis (Alkali Fusion)
-
Apparatus: A high-pressure autoclave (e.g., made of nickel or titanium) equipped with a stirrer, heating mantle, and pressure gauge.
-
Reagents:
-
Disodium salt of naphthalene-1,5-disulfonic acid (1.0 mol)
-
Sodium hydroxide (NaOH) (at least 12.0 mol, preferably 15.0-17.0 mol)
-
Water
-
-
Procedure: a. Charge the autoclave with the disodium salt of naphthalene-1,5-disulfonic acid (e.g., 374 g of 89% purity product, ~1.0 mol), sodium hydroxide (e.g., 680 g, 17.0 mol), and water (e.g., 165 g).[7] b. Seal the autoclave and begin stirring. c. Heat the mixture to 285°C over 2.5-3 hours. The pressure will rise to approximately 14-20 bar.[7] d. Maintain the reaction at 285°C for an additional 2 hours to ensure complete conversion.[7] e. After the reaction is complete, cool the contents of the autoclave to approximately 120°C. f. Carefully pump in 400 g of water to dilute the reaction mixture.[7] g. Further cool the mixture to 80-90°C before transferring it from the autoclave.
Step 2: Acidification and Isolation
-
Apparatus: A large reaction vessel equipped with a stirrer.
-
Reagents:
-
Diluted alkali fusion mixture from Step 1
-
50% (w/w) Sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure: a. Transfer the diluted, hot (80-90°C) alkali fusion mixture to the reaction vessel and dilute it further with approximately 1200 g of water.[7] b. In a separate vessel containing 500 g of water at 80°C, simultaneously add the diluted reaction mixture and 50% sulfuric acid (approx. 1470 g) over one hour while stirring vigorously. Monitor the pH to ensure complete neutralization and precipitation. c. Stir the resulting slurry for an additional hour at 80°C. d. Cool the mixture to 60°C over 2 hours and continue stirring for one more hour at this temperature.[7] e. Filter the precipitated 1,5-dihydroxynaphthalene at 60°C. f. Wash the filter cake with three portions of hot water (500 g each at 60°C) to remove residual salts and impurities.[7] g. Dry the product in a vacuum oven. A yield of 96.6% with a purity of 98.1% has been reported using this method.[7]
Protocol B: Catalytic, Moderate-Temperature Alkali Fusion
This method uses an alcohol catalyst to lower the required reaction temperature and pressure, making it more accessible for standard laboratory equipment.[6]
-
Apparatus: A sealed pressure vessel or autoclave with stirring, heating, and pressure monitoring capabilities.
-
Reagents:
-
Procedure: a. Charge the pressure vessel with the naphthalene-1,5-disulfonic acid solid, sodium hydroxide, water, and methanol. b. Seal the vessel and begin stirring. c. Heat the mixture to 180°C. The pressure will reach approximately 1.6 MPa (16 bar). d. Maintain the reaction at this temperature for 7 hours. e. After the reaction, cool the vessel to 90°C and carefully release the pressure. f. Add 100 mL of water to the reaction mixture and stir to dissolve the product. g. Proceed with acidification and isolation as described in Protocol A, Step 2, adjusting the quantities of acid and water accordingly.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of 1,5-dihydroxynaphthalene.
Table 1: Comparison of Reaction Parameters for Alkali Fusion
| Parameter | Protocol A (High-Pressure) | Protocol B (Catalytic) |
| Starting Material | Disodium Naphthalene-1,5-disulfonate | Naphthalene-1,5-disulfonic Acid |
| Temperature | 270–290°C[7] | 150–190°C[6] |
| Pressure | 14–20 bar[7] | ~16 bar |
| Molar Ratio (NaOH:Substrate) | ≥ 12:1 (15:1 to 17:1 preferred)[7] | Not explicitly defined (mass-based) |
| Catalyst | None | Methanol, Ethanol, or Propanol[5][6] |
| Reaction Time | ~2-5 hours at temperature[7] | ~7 hours |
Table 2: Reported Yield and Purity of 1,5-Dihydroxynaphthalene
| Method | Reported Yield | Reported Purity | Reference |
| High-Pressure Alkali Fusion | 96.6% | 98.1% | [7] |
| Optimized Sulfonation/Alkali Fusion | 90.2% | 99.3% | [8] |
| Industrial Product (Typical) | - | ~96% | [1] |
| After Sublimation Purification | - | > 99.5% | [9] |
Purification of 1,5-Dihydroxynaphthalene
The crude product obtained from the synthesis can be further purified to achieve higher purity, which is often required for pharmaceutical or electronics applications.
Protocol: Purification by Sublimation or Adsorption
-
Sublimation: For high-purity requirements (>99.5%), vacuum sublimation is an effective method. The crude 1,5-dihydroxynaphthalene is heated under high vacuum, allowing it to sublime and then recrystallize on a cold surface, leaving non-volatile impurities behind.[9]
-
Adsorption: To remove residual sulfur-containing impurities (e.g., unreacted sulfonic acid), the crude product can be dissolved in a suitable organic solvent, and neutral alumina is added as an adsorbent.[10]
-
Add neutral alumina (≥ 5 parts by mass per 100 parts of crude product) to a solution of the dihydroxynaphthalene.[10]
-
Stir the mixture at a temperature between 0–150°C for at least 0.1 hours.[10]
-
Separate the alumina by filtration to obtain a solution of the purified product. The solvent can then be removed by evaporation. This method can reduce sulfur content to below 100 ppm.[11]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from starting material to the purified final product.
Caption: General workflow for the synthesis and purification of 1,5-dihydroxynaphthalene.
References
- 1. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1,5-Dihydroxynaphthalene [himedialabs.com]
- 4. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 5. Preparation method of 1,5-dihydroxy naphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 7. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]
- 8. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]
- 9. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 10. data.epo.org [data.epo.org]
- 11. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
Application Notes & Protocols: Armstrong's Acid as a Building Block for High-Performance Proton-Conducting Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proton-conducting membranes (PCMs), also known as proton-exchange membranes (PEMs), are critical components in various electrochemical technologies, including fuel cells, electrolyzers, and redox-flow batteries. They function as a solid electrolyte, selectively transporting protons while preventing the crossover of reactants like fuel and oxidant. The performance of these devices is intrinsically linked to the properties of the membrane, such as proton conductivity, chemical stability, and mechanical robustness.
Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid, is an aromatic compound that serves as an excellent building block for advanced PCMs.[1][2] Its rigid naphthalene backbone provides thermal and chemical stability, while the presence of two sulfonic acid groups per molecule allows for the creation of polymers with a high density of proton-conducting sites. This high ion-exchange capacity (IEC) can lead to exceptional proton conductivity.[1][3] These properties make Armstrong's acid a cost-effective and highly versatile monomer for synthesizing the next generation of hydrocarbon-based PEMs, offering a potential alternative to expensive perfluorinated materials like Nafion.[1]
Properties of Armstrong's Acid
Armstrong's acid is a colorless, crystalline solid, typically available as a tetrahydrate.[2] It is a strong acid soluble in water and polar organic solvents.[2][4]
| Property | Value | Reference |
| IUPAC Name | Naphthalene-1,5-disulfonic acid | [2] |
| CAS Number | 81-04-9 | [4] |
| Molecular Formula | C₁₀H₈O₆S₂ | [2] |
| Molar Mass | 288.30 g/mol | [4] |
| Appearance | Colorless solid / White to yellowish solid | [2][5] |
| Key Feature | Contains two sulfonic acid (-SO₃H) groups | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Cross-Linked Polyphenylene Membrane via Suzuki Polycondensation
This protocol describes a modern synthetic route using a protected form of Armstrong's acid to create an alternating sulfonated polyphenylene.[1][6] A protection/deprotection strategy is employed to achieve high molar masses and control solubility before casting the final membrane.[1]
A. Materials & Equipment
-
Monomers: Neopentyl-protected Armstrong's acid diboronic ester, a di-halogenated comonomer (e.g., an all-meta-terphenyl derivative).
-
Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
-
Solvents: Anhydrous solvents for polymerization (e.g., Dimethylacetamide - DMAc, Toluene), Dimethyl sulfoxide (DMSO).
-
Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl).
-
Equipment: Schlenk line or glovebox for inert atmosphere reactions, reaction flasks, condenser, magnetic stirrer, heating mantle, membrane casting dish (Petri dish), vacuum oven.
B. Procedure
-
Polycondensation (Inert Atmosphere):
-
To a reaction flask, add the neopentyl-protected Armstrong's acid monomer, the di-halogenated comonomer, the palladium catalyst, and the base.
-
Add anhydrous DMAc and toluene to the flask.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-100 °C for 24-48 hours.
-
After polymerization, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash, and dry the resulting protected polymer.
-
-
Deprotection and Acidification:
-
Dissolve the protected polymer in a high-boiling point aprotic solvent like DMSO.
-
Heat the solution to 150 °C for 12-24 hours to thermally remove the neopentyl protecting groups, yielding the sulfonated polymer.[1]
-
Precipitate the sulfonated polymer in a suitable non-solvent.
-
-
Membrane Casting:
-
Dissolve the final sulfonated polymer in a solvent such as DMAc or DMSO to form a 5-10 wt% solution.
-
Filter the solution to remove any impurities.
-
Pour the polymer solution into a clean, level glass Petri dish.
-
Dry the membrane slowly in an oven at 60-80 °C for 24 hours to remove the solvent.
-
-
Thermal Cross-linking:
-
The resulting membrane with a high IEC may be water-soluble.[1][7] To induce water insolubility, thermal cross-linking is necessary.
-
Place the dry membrane in a vacuum oven.
-
Heat the membrane at a controlled temperature (e.g., 180-220 °C) for a specific duration (e.g., 30-120 minutes). The time and temperature must be optimized to balance water uptake and proton conductivity.[1][6]
-
After cross-linking, activate the membrane by boiling in deionized water.
-
Workflow for synthesizing a cross-linked membrane from Armstrong's acid.
Protocol 2: Measurement of Ion Exchange Capacity (IEC)
IEC quantifies the number of active proton-exchange sites per unit weight of the membrane. It is typically measured by acid-base back-titration.[8]
A. Materials & Equipment
-
Reagents: 1 M Sodium Chloride (NaCl) solution, 0.01 M Sodium Hydroxide (NaOH) solution (standardized), Phenolphthalein indicator.
-
Equipment: Analytical balance, conical flasks, burette, beaker, deionized water.
B. Procedure
-
Sample Preparation:
-
Cut a piece of the membrane (approx. 0.1-0.2 g).
-
Dry the membrane sample in a vacuum oven at 80 °C overnight to determine its dry weight (W_dry).
-
-
Ion Exchange:
-
Immerse the dried membrane sample in 50 mL of 1 M NaCl solution in a sealed flask.
-
Allow the sample to soak for at least 24 hours to ensure all protons (H⁺) in the sulfonic acid groups are exchanged with sodium ions (Na⁺) from the solution, releasing H⁺ into the solution.[8]
-
-
Titration:
-
Remove the membrane from the NaCl solution.
-
Add 2-3 drops of phenolphthalein indicator to the solution containing the released H⁺ ions.
-
Titrate the solution with the standardized 0.01 M NaOH solution until a persistent pink endpoint is reached.
-
Record the volume of NaOH used (V_NaOH).
-
-
Calculation:
-
Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
-
V_NaOH = Volume of NaOH titrant (L)
-
C_NaOH = Concentration of NaOH (mol/L or meq/mL)
-
W_dry = Dry weight of the membrane (g)
-
-
Protocol 3: Measurement of Proton Conductivity
Proton conductivity (σ) is a measure of how well the membrane transports protons. It is highly dependent on temperature and relative humidity and is typically measured using AC impedance spectroscopy.
A. Materials & Equipment
-
Equipment: Potentiostat/Galvanostat with a frequency response analyzer, four-probe conductivity cell (e.g., Bekktech), environmental chamber (to control temperature and humidity), deionized water.
B. Procedure
-
Sample Preparation:
-
Cut the membrane into a rectangular strip (e.g., 1 cm x 4 cm).
-
Measure the thickness of the membrane at several points and calculate the average.
-
Soak the membrane in deionized water for at least 24 hours to ensure full hydration.
-
-
Measurement Setup:
-
Clamp the hydrated membrane into the four-probe conductivity cell. The two outer electrodes apply the AC current, and the two inner electrodes measure the voltage drop.
-
Place the cell inside the environmental chamber.
-
-
Data Acquisition:
-
Set the desired temperature and relative humidity (RH) in the chamber and allow the system to equilibrate.
-
Perform an AC impedance scan over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
A Nyquist plot is generated. The high-frequency intercept with the real axis (Z_real) represents the bulk resistance (R) of the membrane.
-
-
Calculation:
-
Calculate the proton conductivity (σ) using the following formula: σ (S/cm) = L / (R × A)
-
L = Distance between the inner potential-sensing electrodes (cm)
-
R = Membrane resistance from the Nyquist plot (Ω)
-
A = Cross-sectional area of the membrane (width × thickness) (cm²)
-
-
Performance Data
Membranes synthesized from Armstrong's acid derivatives exhibit high IEC and proton conductivity. Thermal cross-linking is crucial for controlling water uptake and maintaining mechanical integrity in aqueous environments.[1]
| Parameter | Non-Cross-linked Membrane | Cross-linked Membrane (Optimized) |
| Ion Exchange Capacity (IEC) | 2.93 meq/g | 2.33 meq/g |
| Proton Conductivity (σ) | 138 mS/cm | 85 mS/cm |
| Water Uptake (WU) | Water Soluble | ~50 wt% |
Data sourced from studies on alternating sulfonated polyphenylenes using Armstrong's acid.[1][7][9] A proton conductivity value >100 mS/cm is generally considered a threshold for fuel cell applications.[7]
Visualizations
Chemical structure of Armstrong's Acid.
Proton transport via hopping mechanism in a sulfonated polymer matrix.
References
- 1. Proton-Conducting Membranes from Polyphenylenes Containing Armstrong’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 3. S-EPMC10870345 - Proton-Conducting Membranes from Polyphenylenes Containing Armstrong's Acid. - OmicsDI [omicsdi.org]
- 4. Armstrong's Acid [drugfuture.com]
- 5. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Nitration of Naphthalene-1,5-disulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene-1,5-disulfonic acid is a key intermediate in the synthesis of various dyes and functional organic molecules. Its nitration is a critical step to introduce nitro groups onto the naphthalene core, which can then be further transformed, for instance, into amino groups. The position of the nitro group is highly dependent on the reaction conditions. The primary products of the nitration of naphthalene-1,5-disulfonic acid are typically 3-nitronaphthalene-1,5-disulfonic acid and 4-nitronaphthalene-1,5-disulfonic acid. These nitro derivatives serve as precursors for the corresponding amino-naphthalenedisulfonic acids, which are valuable in the dye industry. For example, 3-aminonaphthalene-1,5-disulfonic acid is a precursor for the so-called C-acid[1]. This document provides detailed protocols for the nitration of naphthalene-1,5-disulfonic acid, summarizing key quantitative data and visualizing the experimental workflow.
Reaction Mechanism and Products
The nitration of naphthalene-1,5-disulfonic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid[2]. The sulfonic acid groups are deactivating and meta-directing. However, the orientation of the incoming nitro group is also influenced by the steric hindrance and the overall electronic effects of the disubstituted naphthalene ring.
The primary isomers formed are 3-nitronaphthalene-1,5-disulfonic acid and, under certain conditions, dinitrated products like 3,8-dinitronaphthalene-1,5-disulfonic acid can also be obtained through further nitration[3][4].
Experimental Protocols
Protocol 1: Synthesis of 3-Nitronaphthalene-1,5-disulfonic Acid
This protocol is adapted from a patented industrial process and focuses on the nitration step following the sulfonation of naphthalene[1].
Materials:
-
Naphthalene-1,5-disulfonic acid slurry (from sulfonation of naphthalene)
-
Mixed acid (nitrosulfuric acid containing 0.8 to 1.2 moles of SO₃ per mole of nitric acid)[1]
-
100% Sulfuric acid
-
Dichloromethane (used in the preceding sulfonation step)
-
Magnesium oxide (for precipitation)
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Reaction Mixture: The starting material is a slurry of naphthalene-1,5-disulfonic acid anhydride from the sulfonation of naphthalene in dichloromethane. A mixture of 100% sulfuric acid and a fully reacted crude nitration mixture from a previous batch is added to this slurry to create a two-phase system[1].
-
Solvent Removal: The upper organic solvent (dichloromethane) phase is decanted. The remaining solvent is removed from the sulfonic acid slurry by distillation, for instance, through flash evaporation[1].
-
Nitration: The residue containing the naphthalene-1,5-disulfonic acid is cooled. The required amount of mixed acid (nitrosulfuric acid) is then added at a controlled temperature between 10°C and 60°C[1]. Typically, 1 to 1.5 moles of nitric acid (as mixed acid) are used per mole of naphthalene initially used for sulfonation[1].
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as HPLC to determine the consumption of the starting material and the formation of the product.
-
Product Isolation (Precipitation): Upon completion of the reaction, the mixture is dissolved in water at a temperature of 90°C to 100°C. The 3-nitronaphthalene-1,5-disulfonic acid is then isolated by precipitation as its magnesium salt by adding magnesium oxide[1].
-
Filtration and Drying: The precipitated magnesium salt of 3-nitronaphthalene-1,5-disulfonic acid is collected by filtration, washed with water, and dried.
Protocol 2: General Procedure for Nitration in Sulfuric Acid
This protocol provides a more general method for the nitration of naphthalenesulfonic acids and can be adapted for naphthalene-1,5-disulfonic acid[3][5].
Materials:
-
Naphthalene-1,5-disulfonic acid
-
Nitric acid (as a solution in 90% sulfuric acid)
-
Ice-water mixture
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the naphthalene-1,5-disulfonic acid in 70-90% sulfuric acid in the reactor. The preferred concentration range is 75-85% sulfuric acid[5].
-
Cooling: Cool the solution to the desired reaction temperature, typically between 0°C and 50°C. A common temperature range is 10°C to 40°C[5].
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid in sulfuric acid to the stirred solution of the sulfonic acid. The molar ratio of nitric acid to the naphthalenedisulfonic acid should be between 1.05 and 2.5[3][5].
-
Reaction: Stir the reaction mixture at the chosen temperature for a specified duration. For instance, the nitration of 3-nitronaphthalene-1,5-disulfonic acid at 10°C requires about 3 hours[3].
-
Quenching: After the reaction is complete, pour the reaction mixture onto ice to quench the reaction[3].
-
Work-up and Isolation: The product can be isolated from the aqueous solution by various methods, such as precipitation as a salt (e.g., magnesium salt as in Protocol 1) or by other purification techniques like chromatography if performed on a smaller scale.
Quantitative Data Summary
The following table summarizes quantitative data from various sources for the nitration of naphthalene-1,5-disulfonic acid and related compounds.
| Parameter | Value | Substrate | Product | Source |
| Nitric Acid (molar ratio) | 1.05 - 2.5 (per mole of sulfonic acid) | (Nitro)naphthalene-di(mono)sulfonic acid | Nitrated product | [3][5] |
| Sulfuric Acid Concentration | 70 - 90% (w/w) | Naphthalenedisulfonic acids | Nitronaphthalenedisulfonic acids | [3][5] |
| Reaction Temperature | 10°C - 60°C | Naphthalene-1,5-disulfonic acid | 3-Nitronaphthalene-1,5-disulfonic acid | [1] |
| Reaction Temperature | 0°C - 50°C (preferably 10°C - 40°C) | Naphthalenesulfonic acids | Nitronaphthalenesulfonic acids | [5] |
| Reaction Time | ~3 hours (at 10°C) | 3-Nitronaphthalene-1,5-disulfonic acid | 3,8-Dinitronaphthalene-1,5-disulfonic acid | [3] |
| Yield | ~50% | 3-Nitronaphthalene-1,5-disulfonic acid | 3,8-Dinitronaphthalene-1,5-disulfonic acid | [4] |
Visualizations
Experimental Workflow for Nitration of Naphthalene-1,5-disulfonic Acid
Caption: Workflow for the nitration of naphthalene-1,5-disulfonic acid.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. The addition of the nitrating agent must be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.
-
Spill Management: Have appropriate spill kits for acids readily available. Neutralize acid spills with a suitable agent like sodium bicarbonate.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.
References
- 1. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]
- 4. EP0041631A1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]
- 5. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]
Application of Armstrong's Acid in Electrokinetic Chromatography: A Review and General Protocols for Chiral Separations
To Whom It May Concern,
This document provides a detailed overview of the role of Armstrong's acid (naphthalene-1,5-disulfonic acid) in electrokinetic chromatography (EKC) and presents comprehensive application notes and protocols relevant to chiral separations for researchers, scientists, and drug development professionals.
Initial Assessment: The Role of Armstrong's Acid in Chiral Electrokinetic Chromatography
Following a comprehensive review of scientific literature, it is essential to clarify that Armstrong's acid (naphthalene-1,5-disulfonic acid) is an achiral molecule and, therefore, is not used as a chiral selector for the enantiomeric separation of compounds in electrokinetic chromatography. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between a chiral selector and the enantiomers of the analyte. This process requires the selector itself to be chiral, meaning it is non-superimposable on its mirror image. As Armstrong's acid lacks a stereocenter and is achiral, it cannot provide the necessary stereo-specific interactions to differentiate between enantiomers.
While Armstrong's acid and its isomers can be analyzed by capillary electrophoresis and may be used in background electrolytes for non-chiral separations, its application as a primary chiral selector is not supported by available scientific evidence.[1][2]
Therefore, this document will proceed by providing a detailed guide to the principles and practices of chiral electrokinetic chromatography, utilizing established and effective chiral selectors. This information is designed to be of high value to researchers and professionals in the field of drug development and analysis.
Introduction to Chiral Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the high efficiency of capillary electrophoresis with the partitioning principles of chromatography.[3] It is particularly adept at separating both neutral and charged analytes. For chiral separations, a chiral selector is added to the background electrolyte, which interacts differentially with the enantiomers of an analyte, leading to their separation.
The separation mechanism is based on the differential partitioning of the enantiomers into a pseudostationary phase, which is typically composed of micelles formed from a surfactant.[3] In chiral MEKC, this pseudostationary phase is made chiral, or a chiral selector is added to the buffer, creating a chiral environment.
Common Chiral Selectors in Electrokinetic Chromatography
A wide variety of chiral selectors are available for use in EKC. The choice of selector is critical and depends on the specific properties of the analyte. Common classes of chiral selectors include:
-
Cyclodextrins (CDs): These are the most widely used chiral selectors in capillary electrophoresis.[4][5][6] Native and derivatized cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin) offer a versatile range of selectivities for a broad spectrum of chiral compounds.[7][8][9]
-
Chiral Surfactants: These surfactants form chiral micelles that act as the pseudostationary phase. Examples include amino acid-based surfactants and bile salts.[3][10] This approach is a direct way to create a chiral environment for separation.
-
Macrocyclic Antibiotics: Antibiotics like vancomycin and teicoplanin have complex stereochemistry and can offer unique chiral recognition capabilities for a variety of analytes.[11][12][13][14]
-
Polysaccharides: Chiral polymers such as dextran sulfate can be used as chiral selectors in a mode of affinity electrokinetic chromatography.[15]
Data Presentation: Comparison of Common Chiral Selector Classes
The following tables summarize typical experimental conditions and performance metrics for various classes of chiral selectors to facilitate comparison.
Table 1: Typical Operating Parameters for Chiral Selectors in EKC
| Chiral Selector Class | Typical Concentration Range | Common Buffer System | Typical pH Range |
| Cyclodextrins | 5 - 100 mM | Phosphate, Borate, Acetate | 2.5 - 9.0 |
| Chiral Surfactants | 10 - 100 mM | Phosphate, Borate | 7.0 - 10.0 |
| Macrocyclic Antibiotics | 1 - 10 mM | Phosphate, Acetate | 3.0 - 7.0 |
| Polysaccharides | 1% - 5% (w/v) | Phosphate, Tris-Acetate | 4.0 - 8.0 |
Table 2: Performance Characteristics of Common Chiral Selectors
| Chiral Selector Class | Typical Analytes | Resolution (Rs) Range | Key Advantages |
| Cyclodextrins | Wide range of drugs, pesticides, amino acids | 1.0 - 5.0+ | High versatility, wide availability, good solubility |
| Chiral Surfactants | Hydrophobic compounds, neutral and charged drugs | 1.5 - 4.0 | Direct incorporation of chirality into the pseudostationary phase |
| Macrocyclic Antibiotics | Amino acids, peptides, acidic and basic drugs | 1.2 - 6.0 | Unique selectivities, multiple interaction sites |
| Polysaccharides | Basic drugs, compounds capable of hydrogen bonding | 1.0 - 3.5 | Broad selectivity for certain classes of compounds |
Experimental Protocols
The following section provides a general, detailed methodology for developing and running a chiral separation experiment using electrokinetic chromatography.
General Protocol for Chiral Method Development in EKC
This protocol outlines the key steps for systematically developing a chiral separation method.
-
Capillary Preparation and Conditioning:
-
Use a fused-silica capillary, typically 50 µm internal diameter and 30-60 cm in total length.
-
Before first use, rinse the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the running buffer for 15 minutes.
-
Between runs, a standard conditioning procedure is:
-
Rinse with 0.1 M NaOH (2 minutes)
-
Rinse with deionized water (2 minutes)
-
Rinse with running buffer (3-5 minutes)
-
-
-
Buffer and Sample Preparation:
-
Background Electrolyte (BGE): Prepare a buffer solution (e.g., 25-100 mM phosphate or borate buffer) at a specific pH. The pH is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF).
-
Chiral Selector Solution: Dissolve the chosen chiral selector (e.g., a cyclodextrin) in the BGE at a starting concentration (e.g., 20 mM).
-
Sample Solution: Dissolve the racemic analyte in deionized water or a suitable solvent at a concentration appropriate for the detector (e.g., 0.1 - 1.0 mg/mL for UV detection). If using a solvent other than water, ensure it is compatible with the BGE.
-
-
Instrumentation and Separation Conditions:
-
Instrument: A standard capillary electrophoresis system with a suitable detector (e.g., UV-Vis diode array detector).
-
Injection: Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection. A typical hydrodynamic injection might be 50 mbar for 5 seconds.
-
Voltage: Apply a separation voltage, typically in the range of 15-30 kV. The polarity will depend on the charge of the analyte and the direction of the EOF.
-
Temperature: Control the capillary temperature, usually between 15-30 °C, as temperature can significantly affect separation efficiency and resolution.
-
-
Method Optimization:
-
Chiral Selector Type and Concentration: Screen different types of chiral selectors and vary the concentration to find the optimal resolution.
-
pH of BGE: Adjust the pH of the BGE to optimize the charge of the analyte and its interaction with the chiral selector.
-
Buffer Concentration: Vary the buffer concentration to influence the ionic strength and EOF.
-
Organic Modifier: Add organic solvents like methanol or acetonitrile (5-20%) to the BGE to modify the EOF and the solubility of the analyte in the pseudostationary phase.
-
Voltage and Temperature: Optimize the applied voltage and temperature for the best balance of resolution and analysis time.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the theoretical basis of chiral separation in EKC.
Caption: Workflow for Chiral Method Development in EKC.
Caption: Mechanism of Chiral Separation in EKC.
References
- 1. Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separations of enantiomeric pharmaceuticals by capillary electrophoresis using sulphobutyl ether beta-cyclodextrin as isomer selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. "Use of a Macrocyclic Antibiotic as the Chiral Selector for Enantiomeri" by Daniel W. Armstrong and Yiwen Zhou [scholarsmine.mst.edu]
- 13. researchgate.net [researchgate.net]
- 14. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral selectors in CE: recent developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tetrasulfonated Metallophthalocyanines
Introduction
Phthalocyanines are robust macrocyclic compounds with a wide range of applications, including as catalysts, in photodynamic therapy, and as materials for electronics. The introduction of sulfonic acid groups onto the phthalocyanine periphery significantly enhances their solubility in aqueous media, a critical property for many biological and catalytic applications. While a direct synthesis route for phthalocyanines from Armstrong's acid (1,5-naphthalenedisulfonic acid) is not prominently described in the scientific literature, a well-established and widely used method involves the synthesis from sulfonated phthalic acid derivatives. This document provides a detailed protocol for the synthesis of tetrasulfonated metallophthalocyanines from 4-sulfophthalic acid.
Reaction Principle
The synthesis of tetrasulfonated metallophthalocyanines is achieved through the cyclotetramerization of four molecules of a 4-sulfophthalic acid derivative in the presence of a metal salt and a nitrogen source, typically urea. The reaction is generally carried out at high temperatures, often with a catalyst such as ammonium molybdate.
Experimental Protocol: Synthesis of Cobalt(II) Tetrasulfophthalocyanine
This protocol details the synthesis of cobalt(II) tetrasulfophthalocyanine from monosodium 4-sulfophthalate.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| Monosodium 4-sulfophthalate | C₈H₅NaO₅S | 248.18 | 10.0 g (40.3 mmol) |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | 237.93 | 2.4 g (10.1 mmol) |
| Urea | CH₄N₂O | 60.06 | 24.0 g (400 mmol) |
| Ammonium molybdate tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | 1235.86 | 0.1 g |
| Ammonium chloride | NH₄Cl | 53.49 | 2.0 g |
| High-boiling solvent (e.g., nitrobenzene or trichlorobenzene) | - | - | 50 mL |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | As needed |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed |
| Ethanol | C₂H₅OH | 46.07 | For washing |
| Deionized water | H₂O | 18.02 | For washing |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine monosodium 4-sulfophthalate (10.0 g), cobalt(II) chloride hexahydrate (2.4 g), urea (24.0 g), ammonium molybdate tetrahydrate (0.1 g), and ammonium chloride (2.0 g).
-
Addition of Solvent: Add 50 mL of a high-boiling solvent (e.g., nitrobenzene) to the flask.
-
Heating and Reaction: Heat the reaction mixture with constant stirring to 180-200 °C. Maintain this temperature for 4-6 hours. The color of the reaction mixture should turn to a deep blue or green, indicating the formation of the phthalocyanine complex.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solvent.
-
Isolation of Crude Product: Filter the reaction mixture to isolate the solid crude product. Wash the solid with ethanol to remove the high-boiling solvent and unreacted starting materials.
-
Purification:
-
Suspend the crude product in 100 mL of 1 M HCl and heat to boiling for 15-20 minutes to remove any unreacted metal salts and other acid-soluble impurities. Filter the hot solution and wash the solid with deionized water until the filtrate is neutral.
-
Suspend the acid-washed solid in 100 mL of 1 M NaOH and heat to boiling for 15-20 minutes. This step helps to convert the sulfonic acid groups to their sodium salts, increasing water solubility.
-
Filter the hot solution and wash the solid with hot deionized water.
-
The product can be further purified by recrystallization from a water/ethanol mixture. Dissolve the product in a minimum amount of hot water and add ethanol to induce precipitation.
-
-
Drying: Dry the purified cobalt(II) tetrasulfophthalocyanine in a vacuum oven at 80 °C overnight.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Dark blue or green powder |
| Solubility | Soluble in water and polar solvents like DMF and DMSO. |
| UV-Vis (in H₂O) | Q-band: ~670 nm, Soret band: ~340 nm |
| FT-IR (KBr) | Characteristic peaks for S=O stretching (~1180 and ~1040 cm⁻¹), C=N stretching (~1610 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). |
Diagrams
Caption: Reaction pathway for the synthesis of tetrasulfonated metallophthalocyanines.
Caption: Experimental workflow for the synthesis and purification of tetrasulfonated metallophthalocyanines.
Troubleshooting & Optimization
Technical Support Center: Armstrong Acid (Naphthalene-1,5-disulfonic acid) Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Armstrong acid (Naphthalene-1,5-disulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound, chemically known as Naphthalene-1,5-disulfonic acid, is a fluorescent organic compound.[1][2] It is a colorless solid, typically available as a tetrahydrate, and is a strong acid.[2] Its primary applications are as a dye intermediate in the production of various dyes and as a dyeing agent in the textile industry.[3] It is also used in the synthesis of salts for basic drug compounds and as a stabilizer for diazo compounds.[2][4][5]
Q2: What are the main impurities I might encounter in crude this compound?
A2: The synthesis of this compound via sulfonation of naphthalene can lead to several impurities.[6][7] The most common impurities are isomeric naphthalenedisulfonic acids (e.g., 1,6-, 1,7-, and 2,7-isomers) and naphthalenetrisulfonic acids (e.g., 1,3,5- and 1,3,6-isomers).[7] Residual sulfuric acid from the sulfonation process is also a common impurity.[8]
Q3: What are the typical physical properties of this compound?
A3: this compound is a white crystalline powder.[3] It is highly soluble in water, with a solubility of 90.52 g/L at 25°C, and also soluble in ethanol.[4][9] The tetrahydrate form dehydrates at 125°C, and the anhydrous acid has a melting point between 240-245°C.[4][10]
Q4: How can I analyze the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the purity of this compound and separating its isomers.[1][5][11] Specific HPLC methods have been developed for the retention and analysis of naphthalenedisulfonic acids.[1][12] It is also possible to use fluorescence detection in conjunction with HPLC for sensitive analysis.[13]
Troubleshooting Guides
Problem 1: Low Yield During Purification by Salting Out
Q: I am attempting to purify this compound by precipitating its disodium salt from the reaction mixture, but my yield is significantly lower than expected.
A: This is a common issue that can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Incorrect pH: Ensure the solution is neutralized to the correct pH (around 7) with sodium hydroxide or sodium carbonate before precipitation.[7] Incomplete neutralization can lead to the formation of the more soluble monosodium salt, reducing the yield of the desired disodium salt.[7]
-
Insufficient Salting Out Agent: The concentration of the salting-out agent (e.g., sodium chloride or sodium sulfate) is crucial.[4][6] If the concentration is too low, the disodium salt will not fully precipitate. Try increasing the concentration of the salt solution.
-
Temperature Control: The precipitation of the disodium salt is temperature-dependent. Cooling the solution after adding the salting-out agent can significantly increase the yield.[4][6] The isolation is advantageously carried out at temperatures between 0 and 50 °C, preferably from 20 to 40 °C.[7]
-
Presence of Isomers: The presence of other naphthalenedisulfonic acid isomers can interfere with the precipitation of the 1,5-isomer.[7] The filtrate will often contain recoverable amounts of other isomers like the 1,6-disulfonic acid.[4][6]
Problem 2: Oiling Out During Recrystallization
Q: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What can I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem with organic compounds that have relatively low melting points or when an inappropriate solvent is used.
-
Solvent Choice: The solvent system is critical. For a highly polar compound like this compound, water or ethanol are good starting points.[9][14] If using a mixed solvent system, ensure the solvents are miscible and that the compound is significantly more soluble in the "good" solvent at higher temperatures.
-
Cooling Rate: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides time for crystal nucleation and growth.
-
Saturation Level: If the solution is supersaturated, the solute may precipitate too quickly. Try using a slightly larger volume of solvent to dissolve the crude product initially. You can then slowly evaporate the solvent to reach the point of saturation.
-
Seeding: Adding a small seed crystal of pure this compound to the cooled, saturated solution can induce crystallization and prevent oiling out.
Data Presentation
Table 1: Solubility of this compound and its Salts
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| This compound | Water | 25 | 90.52[4][9] |
| This compound | Water | 20 | 1030[15] |
| Disodium Salt | Water | - | Soluble |
| This compound | Ether | - | Insoluble[9] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H8O6S2[4] |
| Molecular Weight | 288.3 g/mol [4] |
| Melting Point (anhydrous) | 240-245 °C[4][10] |
| Dehydration Temperature (tetrahydrate) | 125 °C[4][10] |
| pKa | -0.60 ± 0.40 (Predicted)[3][4] |
| Appearance | White crystalline powder[3] |
Experimental Protocols
Protocol 1: Purification of this compound as its Disodium Salt
This protocol is based on the common industrial method of "salting out".
-
Neutralization: Take the crude sulfonation reaction mixture containing this compound and dilute it with water. While stirring, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 7.[7] This converts the sulfonic acid groups to their sodium salts.
-
Precipitation: Add solid sodium sulfate (Na2SO4) or a concentrated solution of sodium chloride (NaCl) to the neutralized solution.[4][6] The amount to be added will depend on the concentration of the this compound salt.
-
Cooling and Filtration: Cool the mixture to between 20-40°C with stirring.[7] The disodium salt of this compound will precipitate out of the solution. Collect the precipitate by filtration.
-
Washing: Wash the filter cake with a cold, dilute solution of sodium sulfate to remove residual impurities.[7]
-
Drying: Dry the purified disodium salt of this compound. The resulting product should have a purity of around 95% or higher.[7]
Mandatory Visualization
Caption: Workflow for the purification of this compound via salting out.
Caption: Troubleshooting logic for low yield during salting out purification.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 6. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 8. US3546280A - Process for the preparation of naphthalene disulfonic acid - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]
- 11. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Naphthalene-1,5-disulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of naphthalene-1,5-disulfonic acid (Armstrong's acid) to remove isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in crude naphthalene-1,5-disulfonic acid?
A1: During the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, several other isomers are concurrently formed. The most common isomeric impurities include naphthalene-1,6-disulfonic acid, naphthalene-1,7-disulfonic acid, and naphthalene-1,3-disulfonic acid. Additionally, small quantities of trisulfonic acids, such as naphthalene-1,3,5-trisulfonic acid and naphthalene-1,3,7-trisulfonic acid, may also be present.[1] The formation of these isomers is highly dependent on the reaction conditions, such as temperature and the strength of the sulfonating agent.[2]
Q2: How can I effectively remove these isomeric impurities?
A2: A common and effective method for purifying naphthalene-1,5-disulfonic acid is through the selective precipitation of its disodium salt. This process leverages the differential solubility of the sodium salts of the various naphthalene disulfonic acid isomers in aqueous solutions. By carefully controlling parameters such as pH, temperature, and the concentration of sodium ions, the disodium salt of naphthalene-1,5-disulfonic acid can be selectively crystallized, leaving the more soluble isomeric impurities in the mother liquor.[1]
Q3: What level of purity can I expect to achieve with the disodium salt precipitation method?
A3: The purity of the final product can be quite high. With optimized conditions, it is possible to obtain disodium naphthalene-1,5-disulfonate with a purity of 95.5% or higher. The remaining impurities typically consist of small amounts of other isomeric disodium salts and some residual sodium sulfate.[1]
Q4: Are there analytical methods to verify the purity of my naphthalene-1,5-disulfonic acid sample?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of naphthalene disulfonic acid isomers.[3] This technique allows for the accurate determination of the purity of your naphthalene-1,5-disulfonic acid and the identification and quantification of any isomeric impurities present.[3]
Troubleshooting Guides
Problem 1: Low Purity of the Final Product After Crystallization
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation of the Desired Isomer: The pH of the solution may not be optimal for the selective precipitation of the disodium salt of naphthalene-1,5-disulfonic acid. | Neutralize the sulfonation mixture with sodium hydroxide or sodium carbonate to a pH range of 5 to 9, with an optimal range of 6 to 8, to ensure the formation of the disodium salt.[1] |
| Co-precipitation of Impurities: The cooling rate during crystallization might be too rapid, leading to the entrapment of impurities within the crystals of the desired product. | Cool the neutralized solution slowly with constant stirring to a temperature between 20 to 40°C to promote the formation of purer crystals.[1] |
| Insufficient Washing of the Precipitate: Residual mother liquor containing dissolved impurities may remain on the surface of the crystals after filtration. | Wash the filtered disodium salt with a cold, saturated solution of sodium sulfate (e.g., 10% w/v) to displace the mother liquor without significantly dissolving the desired product.[1] |
Problem 2: Low Yield of the Purified Product
| Possible Cause | Troubleshooting Step |
| Dissolution of the Product During Washing: Washing the crystalline product with pure water or an unsaturated salt solution can lead to significant loss of the desired product. | Use a saturated sodium sulfate solution for washing the precipitate to minimize the solubility of the disodium naphthalene-1,5-disulfonate.[1] |
| Suboptimal Crystallization Temperature: If the crystallization temperature is too high, the solubility of the desired product will be higher, resulting in a lower yield. | Ensure the crystallization is carried out within the optimal temperature range of 20 to 40°C.[1] |
| Formation of the Monosodium Salt: Inadequate neutralization can lead to the formation of the more soluble monosodium salt of naphthalene-1,5-disulfonic acid, which will remain in the solution. | Carefully monitor the pH during neutralization to ensure it is within the 6 to 8 range for the complete formation of the disodium salt.[1] |
Quantitative Data on Purification
The following table summarizes the typical composition of a sulfonation mixture and the purity of the resulting disodium naphthalene-1,5-disulfonate after purification.
| Component | Concentration in Sulfonation Mixture (% by weight) | Purity of Final Product (% by weight) |
| Naphthalene-1,5-disulfonic acid | 29.5 | 95.5 |
| Naphthalene-1,6-disulfonic acid | 5.2 | - |
| Naphthalene-1,7-disulfonic acid | 1.8 | - |
| Naphthalene-1,3,5-trisulfonic acid | 0.8 | 0.4 (as trisodium salt) |
| Naphthalene-1,3,7-trisulfonic acid | 0.5 | - |
| Sulfuric Acid | 20.3 | - |
| Sodium Sulfate | - | 0.74 |
| Water | 41.9 | 3.0 |
Data sourced from patent EP0118832B1.[1]
Experimental Protocols
Protocol for the Purification of Naphthalene-1,5-disulfonic Acid via Disodium Salt Precipitation
This protocol is adapted from the process described in patent EP0118832B1.[1]
Materials:
-
Aqueous naphthalene-1,5-disulfonic acid sulfonation mixture
-
Sodium hydroxide solution or sodium carbonate
-
10% Sodium sulfate solution
-
Distilled water
-
pH meter or pH indicator strips
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Drying oven
Procedure:
-
Neutralization:
-
Take 758 g of the aqueous sulfonation mixture containing approximately 29.5% naphthalene-1,5-disulfonic acid.
-
With constant stirring, slowly add a sodium hydroxide solution or sodium carbonate until the pH of the mixture is stable between 6 and 8. Monitor the pH carefully throughout the addition.
-
-
Crystallization:
-
Cool the neutralized mixture to a temperature between 20 and 40°C while continuing to stir. A precipitate of the disodium salt of naphthalene-1,5-disulfonic acid will form.
-
-
Filtration:
-
Isolate the precipitated disodium salt by filtration using a Buchner funnel.
-
-
Washing:
-
Wash the filter cake with 200 ml of a 10% sodium sulfate solution to remove the mother liquor containing the isomeric impurities.
-
-
Drying:
-
Dry the purified disodium salt of naphthalene-1,5-disulfonic acid in an oven at an appropriate temperature to a constant weight. The final product should have a purity of approximately 95.5%.
-
Visualizations
Caption: Experimental workflow for the purification of naphthalene-1,5-disulfonic acid.
Caption: Troubleshooting logic for low purity of the final product.
References
Technical Support Center: Disulfonation of Naphthalene to Armstrong's Acid
Welcome to the technical support center for the disulfonation of naphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of naphthalene-1,5-disulfonic acid (Armstrong's acid).
Frequently Asked Questions (FAQs)
Q1: What is Armstrong's acid and what are its primary applications?
Naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid, is a fluorescent organic compound with the chemical formula C₁₀H₆(SO₃H)₂.[1][2] It is a colorless solid, typically obtained as a tetrahydrate, and is a strong acid.[1] Its primary uses are as an intermediate in the synthesis of dyes and pigments.[2] It also serves as a stabilizer for diazo compounds and is a precursor for other valuable chemical intermediates, such as 1,5-dihydroxynaphthalene.[1][3] In the pharmaceutical industry, its disodium salt is sometimes used as a counterion for basic drug compounds.[1]
Q2: What are the primary side reactions and byproducts encountered during the disulfonation of naphthalene to Armstrong's acid?
The disulfonation of naphthalene is a complex process where several side reactions can occur, leading to a mixture of products. The most common side products include:
-
Isomeric Naphthalenedisulfonic Acids: Besides the desired 1,5-isomer (Armstrong's acid), other isomers such as 1,6-, 1,7-, 2,6-, and 2,7-naphthalenedisulfonic acids are often formed.[3][4]
-
Naphthalenetrisulfonic Acids: Further sulfonation of the disulfonated products can lead to the formation of naphthalenetrisulfonic acids, such as naphthalene-1,3,5-trisulfonic acid and naphthalene-1,3,6-trisulfonic acid.[1][3][4]
-
Naphthalenemonosulfonic Acids: Incomplete disulfonation will result in the presence of residual naphthalenemonosulfonic acids, primarily the α (1-) and β (2-) isomers.[5][6]
-
Oligomeric Naphthalene Sulfonic Acid Anhydrides: Under certain conditions, particularly when using sulfur trioxide in inert solvents, oligomeric anhydrides can be formed.[7]
-
Sulfones: At higher temperatures, the formation of sulfones through intermolecular reactions can occur, though this is less common under typical disulfonation conditions.
Q3: How does reaction temperature influence the formation of different sulfonic acid isomers?
The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control.[8][9][10]
-
Low Temperatures (e.g., ~80°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-substituted product, naphthalene-1-sulfonic acid. This is because the activation energy for the formation of the 1-isomer is lower.[8][9][11]
-
High Temperatures (e.g., >150°C): At higher temperatures, the reaction is under thermodynamic control. The sulfonation reaction is reversible, and at elevated temperatures, the more stable β-substituted product, naphthalene-2-sulfonic acid, is favored.[5][8][9] The 1-isomer can also rearrange to the more stable 2-isomer at higher temperatures.[9]
This principle also extends to the disulfonation process, where temperature control is crucial for maximizing the yield of the desired 1,5-isomer.
Q4: What are the common sulfonating agents for this reaction?
The choice of sulfonating agent significantly impacts the reaction outcome. Common agents include:
-
Concentrated Sulfuric Acid (H₂SO₄)[5]
-
Oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid)[1][3][12]
-
Sulfur Trioxide (SO₃) in an inert solvent[7]
-
Chlorosulfuric Acid (ClSO₃H)[5]
Oleum and sulfur trioxide are generally used for disulfonation to provide the necessary reactivity.[1][12]
Troubleshooting Guides
Issue 1: Low Yield of Naphthalene-1,5-disulfonic Acid (Armstrong's Acid)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Temperature | Carefully control the reaction temperature. While specific optimal temperatures can vary with the sulfonating agent, a common approach involves a multi-stage temperature profile. For instance, an initial lower temperature followed by a gradual increase.[12] |
| Incorrect Molar Ratio of Reactants | Ensure the correct molar ratio of naphthalene to the sulfonating agent. For disulfonation, a significant excess of the sulfonating agent is typically required. For example, a molar ratio of 1:3 to 1:5 of naphthalene to SO₃ has been reported.[7] |
| Naphthalene Sublimation | Naphthalene has a tendency to sublime, especially at elevated reaction temperatures, which can lead to significant yield loss.[5] Employing a reactor designed to minimize sublimation or using a high-boiling point inert solvent can mitigate this issue.[5] |
| Incomplete Reaction | Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction endpoint.[5] |
| Hydrolysis of Intermediate Anhydrides | If using SO₃ in an inert solvent, ensure complete hydrolysis of the resulting oligomeric anhydrides to obtain the final disulfonic acid.[7] |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions | The isomer distribution is highly sensitive to reaction conditions. Lower temperatures generally favor the formation of the 1,5-isomer. For example, conducting the reaction at temperatures between -20°C and 0°C when using SO₃ in an inert solvent has been shown to produce high yields of the 1,5-isomer.[7] |
| Isomerization at High Temperatures | Prolonged reaction times at high temperatures can lead to the isomerization of the desired 1,5-disulfonic acid to other, more thermodynamically stable isomers. |
| Inefficient Purification | Develop a robust purification protocol. Armstrong's acid can be selectively precipitated from the reaction mixture. For example, by cooling the aqueous solution after hydrolysis or by salting out with sodium sulfate to precipitate the disodium salt.[4][12] |
Issue 3: Formation of Naphthalenetrisulfonic Acids
| Potential Cause | Troubleshooting Steps |
| Excessively Harsh Reaction Conditions | The use of very high concentrations of oleum or SO₃, or excessively high temperatures, can promote further sulfonation to trisulfonic acids.[1] |
| Prolonged Reaction Time | Even under optimal conditions for disulfonation, extended reaction times can lead to the formation of trisubstituted byproducts. |
| Mitigation Strategy | Carefully control the stoichiometry of the sulfonating agent and the reaction time. Monitor the formation of trisulfonic acids by HPLC and stop the reaction once the optimal yield of the desired disulfonic acid is achieved. |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Product Distribution in Naphthalene Sulfonation
| Parameter | Condition | Major Product(s) | Yield | Reference |
| Temperature | Low Temperature (~80°C) | Naphthalene-1-sulfonic acid (Kinetic Product) | - | [8][9][11] |
| Temperature | High Temperature (>150°C) | Naphthalene-2-sulfonic acid (Thermodynamic Product) | Up to 98% (with optimized reactor) | [5][8][9] |
| Sulfonating Agent | 20% Oleum, then 65% Oleum | Naphthalene-1,5-disulfonic acid and Naphthalene-1,6-disulfonic acid | ~53% (isolated) | [3][12] |
| Sulfonating Agent | SO₃ in Methylene Chloride | Naphthalene-1,5-disulfonic acid | Up to 81% | [7] |
| Solvent | Decalin | Naphthalene-2-sulfonic acid | ~93% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Naphthalene-1,5-disulfonic Acid using Oleum
This protocol is adapted from established industrial syntheses.[3][12]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add 180g of 20% oleum.
-
Naphthalene Addition: While maintaining the temperature between 20-35°C, slowly add 75g of refined naphthalene.
-
Sulfonation: Stir the mixture for 3-4 hours at 30°C.
-
Second Oleum Addition: Slowly add 500g of 65% oleum, keeping the temperature at 30°C.
-
Heating: Heat the reaction mixture to 55°C and maintain for 6 hours.
-
Work-up: Cool the reaction mixture and carefully add it to water.
-
Isolation: The product, naphthalene-1,5-disulfonic acid, can be precipitated by cooling the aqueous solution. Alternatively, the disodium salt can be precipitated by adding alkaline sodium sulfate.[3][12] The isomeric 1,6-disulfonic acid can often be recovered from the filtrate.[3]
Protocol 2: Synthesis of Naphthalene-1,5-disulfonic Acid using SO₃ in an Inert Solvent
This protocol is based on a patented method designed to achieve high yields of Armstrong's acid.[7]
-
Reaction Setup: In a reactor cooled to between -20°C and 0°C, place an inert solvent such as methylene chloride.
-
Reactant Addition: Simultaneously and dropwise, add a solution of naphthalene in methylene chloride and liquid sulfur trioxide. Maintain a molar ratio of SO₃ to naphthalene in the range of 3:1 to 3.6:1 throughout the addition.
-
Reaction: Stir the mixture at the low temperature. A precipitate of oligomeric naphthalene sulfonic acid anhydrides will form.
-
Isolation of Intermediate: Filter the precipitated reaction product.
-
Hydrolysis: Hydrolyze the isolated intermediate by adding it to water and heating to 60-100°C.
-
Crystallization: Cool the resulting aqueous solution to 5-30°C to precipitate the naphthalene-1,5-disulfonic acid tetrahydrate.
-
Purification: The product can be further purified by washing with sulfuric acid.[7]
Visualizations
Caption: Reaction pathways in the disulfonation of naphthalene.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. pmci.in [pmci.in]
- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 4. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 5. shokubai.org [shokubai.org]
- 6. researchgate.net [researchgate.net]
- 7. US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. brainly.in [brainly.in]
- 11. [10 pts] Consider the mechanism of sulfonation via electrophilic aromatic.. [askfilo.com]
- 12. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Armstrong Acid (Naphthalene-1,5-disulfonic Acid) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Armstrong acid (naphthalene-1,5-disulfonic acid). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is Armstrong's acid and what are its primary applications?
A1: Armstrong's acid is the common name for naphthalene-1,5-disulfonic acid.[1][2][3] It is a fluorescent organic compound that is synthesized by the disulfonation of naphthalene.[1][3] Its primary applications are in the synthesis of azo dyes, as a building block for therapeutic agents, and as a divalent counterion for forming salts of basic drug compounds.[1][3]
Q2: What is the primary method for synthesizing Armstrong's acid?
A2: The most common method for synthesizing Armstrong's acid is the disulfonation of naphthalene using oleum (fuming sulfuric acid).[1][3] This electrophilic aromatic substitution reaction is typically carried out by reacting naphthalene with an excess of oleum under controlled temperature conditions.
Q3: What are the main challenges in the synthesis of Armstrong's acid?
A3: The main challenges include controlling the regioselectivity to favor the 1,5-isomer over other isomers (such as the 1,6-isomer), preventing the formation of trisulfonated byproducts, and managing the exothermic nature of the reaction.[1][4] Sublimation of naphthalene at higher temperatures can also lead to lower yields.[5]
Q4: What is the principle of kinetic vs. thermodynamic control in naphthalene sulfonation?
A4: In naphthalene sulfonation, the formation of different isomers is governed by the reaction temperature. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed faster.[6][7] At higher temperatures, the reaction becomes reversible, allowing for the formation of the more stable, thermodynamically favored product, naphthalene-2-sulfonic acid.[6][7] This principle also applies to the disulfonation, where temperature control is crucial for maximizing the yield of the desired 1,5-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Armstrong's acid.
Problem 1: Low yield of the desired naphthalene-1,5-disulfonic acid.
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | The formation of the 1,5-isomer is kinetically controlled. Ensure the reaction temperature is maintained in the optimal range (typically 20-40°C) for the initial sulfonation steps. Higher temperatures can favor the formation of thermodynamically more stable isomers like the 1,6- or 2,7-disulfonic acids. |
| Sublimation of Naphthalene | Naphthalene can sublime at elevated temperatures, leading to a loss of starting material.[5] Using a closed reaction vessel or a specialized reactor designed to minimize sublimation can improve the yield.[5] Alternatively, using a solvent such as decalin can help to suppress sublimation.[5] |
| Insufficient Sulfonating Agent | An inadequate amount of oleum will result in incomplete disulfonation. Ensure the correct molar ratio of oleum to naphthalene is used as specified in the protocol. |
| Poor Quality of Starting Materials | Impurities in naphthalene or the sulfonating agent can lead to side reactions and lower yields. Use high-purity reagents. |
Problem 2: High percentage of isomeric impurities (e.g., 1,6-naphthalenedisulfonic acid) in the product.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | As mentioned, higher temperatures favor the formation of thermodynamically stable isomers. Strict temperature control is critical to minimize the formation of the 1,6-isomer. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to the isomerization of the desired 1,5-product to more stable isomers. Monitor the reaction progress and quench it once the formation of the desired product is maximized. |
Problem 3: Presence of trisulfonated byproducts.
| Possible Cause | Suggested Solution |
| Excessively Strong Sulfonating Agent or High Temperature | Over-sulfonation to form naphthalene-1,3,5-trisulfonic acid can occur under harsh conditions.[3] Use the recommended concentration of oleum and maintain the specified temperature profile. |
Problem 4: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Incomplete Precipitation | The product can be isolated either as the free acid by cooling or as its disodium salt by adding sodium chloride or sodium sulfate.[4] Ensure the solution is sufficiently cooled or the appropriate amount of salt is added for complete precipitation. |
| Formation of a Tar-like Substance | This can result from side reactions at high temperatures. Maintaining strict temperature control throughout the reaction is crucial. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield and purity of Armstrong's acid.
| Parameter | Condition | Expected Outcome on Yield of 1,5-Isomer | Expected Outcome on Purity |
| Temperature | Low (20-40°C) | Higher (Kinetically favored) | Higher (Less isomerization) |
| High (>60°C) | Lower | Lower (Increased formation of 1,6- and other isomers) | |
| Oleum Conc. | 20-30% free SO₃ | Good | Good |
| >30% free SO₃ | May decrease due to side reactions | Lower (Potential for trisulfonation) | |
| Reaction Time | Optimal (e.g., 4-6 hours) | Maximized | Good |
| Extended | May decrease due to isomerization | Lower (Increased isomeric impurities) | |
| Naphthalene Purity | High (>99%) | Higher | Higher |
| Low | Lower | Lower (More byproducts) |
Experimental Protocols
Protocol 1: Conventional Synthesis using Oleum
This protocol is a standard laboratory procedure for the synthesis of Armstrong's acid.
Materials:
-
Naphthalene (high purity)
-
20% Oleum (20% free SO₃)
-
65% Oleum (65% free SO₃)
-
Ice
-
Water
-
Sodium chloride or Sodium sulfate (for precipitation of the sodium salt)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 1 part of naphthalene to 2.5 parts of 20% oleum.
-
Maintain the temperature between 20-35°C with an ice bath while stirring.
-
Gradually and alternately add 1 part of naphthalene and 4 parts of 65% oleum, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, continue stirring at 35-40°C for 2 hours.
-
Raise the temperature to 55°C and hold for an additional 4 hours.[4]
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
The product can be isolated in two ways:
-
As the free acid: Cool the aqueous solution to induce crystallization. Filter the precipitate and wash with cold water.
-
As the disodium salt: Add a saturated solution of sodium chloride or sodium sulfate to the aqueous solution to precipitate the disodium salt. Filter and wash with a cold, saturated salt solution.
-
-
Dry the product under vacuum. The expected yield is approximately 53%.[4]
Protocol 2: Alternative Synthesis via Naphthalene-1,5-disulfonyl Chloride
This method involves the synthesis of the disulfonyl chloride intermediate, which is then hydrolyzed to Armstrong's acid.
Materials:
-
Naphthalene
-
Chlorosulfonic acid
-
Phosphorus pentachloride (for the conversion of the disodium salt)
-
Chloroform
-
Water
Procedure: This is a two-step process.
Step 1: Synthesis of Naphthalene-1,5-disulfonyl Chloride
-
React the disodium salt of naphthalene-1,5-disulfonic acid (obtained from the conventional method) with phosphorus pentachloride.[8]
-
Mix the dried disodium salt and finely divided phosphorus pentachloride in a round-bottomed flask.[8]
-
Heat the mixture to 110°C for 1 hour with occasional stirring.[8]
-
Remove the resulting phosphorus oxychloride and unreacted phosphorus pentachloride under vacuum.[8]
-
The crude naphthalene-1,5-disulfonyl chloride is then purified by recrystallization from chloroform. A yield of 65-88% can be expected for this step.[8]
Step 2: Hydrolysis to Naphthalene-1,5-disulfonic Acid
-
Carefully add the purified naphthalene-1,5-disulfonyl chloride to water.
-
Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the solution to crystallize the Armstrong's acid tetrahydrate.
-
Filter the product and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Armstrong's acid.
Caption: Troubleshooting logic for low yield in Armstrong's acid synthesis.
References
- 1. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 3. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 4. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. shokubai.org [shokubai.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Armstrong Acid (1,5-Naphthalenedisulfonic Acid) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Armstrong acid (1,5-naphthalenedisulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, chemically known as 1,5-naphthalenedisulfonic acid, is a fluorescent organic compound.[1] It is utilized as a key intermediate in the synthesis of dyes and pigments and can be used in pharmaceutical development as a counterion for basic drug compounds.[1][2][3] Its stability is a critical concern as degradation can lead to the formation of impurities, loss of desired properties, and potentially impact the safety and efficacy of final products.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The stability of naphthalenedisulfonic acids, including Armstrong's acid, is primarily influenced by temperature, pH, and the presence of oxidizing agents.[4] High temperatures and acidic conditions, in particular, can promote degradation through desulfonation.[4] Exposure to UV light in the presence of oxidizing agents like hydrogen peroxide can also lead to oxidative degradation.[5]
Q3: What are the known degradation pathways of this compound?
A3: The primary degradation pathway for this compound, especially under thermal and acidic stress, is desulfonation. This involves the cleavage of one or both sulfonic acid groups from the naphthalene ring. At elevated temperatures (above 200°C), this can lead to the formation of 1-naphthalenesulfonate and subsequently naphthalene.[4] Under strongly oxidative conditions, the aromatic ring system can be cleaved, leading to a variety of smaller, more biodegradable compounds.[5]
Q4: How can I detect and monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound.[4][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[7][8]
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[9] For solutions, it is recommended to use purified water and to control the pH with a suitable buffer system. Storage at reduced temperatures (e.g., 2-8°C) and protection from light are also advisable to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in an aqueous solution. | Inappropriate pH: The solution may be too acidic, accelerating hydrolytic desulfonation.[4] | Maintain the pH of the solution within a stable range using a suitable buffer system (e.g., phosphate or citrate buffers). The optimal pH should be determined empirically for your specific application. |
| High Temperature: Elevated storage or experimental temperatures are accelerating thermal degradation.[4] | Store stock and working solutions at refrigerated temperatures (2-8°C) when not in use. Avoid prolonged exposure to high temperatures during experiments if possible. | |
| Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species may be present. | Use deoxygenated solvents for solution preparation. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Appearance of unknown peaks in HPLC chromatogram during stability studies. | Degradation: this compound is degrading into one or more byproducts. | Perform a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, heat, light, oxidation). Use LC-MS to help identify the mass of the unknown peaks and propose potential structures. |
| Interaction with Excipients: If in a formulation, this compound may be reacting with other components. | Analyze a placebo formulation (without this compound) under the same stress conditions to differentiate between this compound degradants and excipient-related impurities. | |
| Color change or precipitation in this compound solution. | Significant Degradation: Extensive degradation can lead to the formation of colored byproducts or insoluble degradation products. | Discard the solution. Prepare a fresh solution using high-purity this compound and solvent. Re-evaluate storage and handling procedures to prevent future degradation. |
| Contamination: The solution may be contaminated with metal ions that can catalyze degradation. | Use high-purity solvents and glassware. Consider the use of a chelating agent, such as EDTA, at a low concentration to sequester any trace metal ions. |
Data Presentation
Table 1: Relative Stability of Naphthalenedisulfonate (NDS) Isomers
| Isomer | Relative Stability |
| 1,5-NDS (Armstrong's Acid) | Least Stable |
| 1,6-NDS | More stable than 1,5-NDS |
| 2,6-NDS | More stable than 1,6-NDS |
| 2,7-NDS | Approximately as stable as 2,6-NDS |
Source: Based on findings from thermal stability studies of naphthalenedisulfonate isomers.[4][6]
Table 2: Summary of Forced Degradation Conditions for this compound (Hypothetical Data for Illustrative Purposes)
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | 15% | 1-Naphthalenesulfonate, Naphthalene |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 h | 5% | 1-Hydroxynaphthalene-5-sulfonic acid |
| Oxidative | 3% H₂O₂ | 25 | 8 h | 25% | Ring-opened products |
| Thermal | Solid State | 100 | 48 h | 8% | 1-Naphthalenesulfonate |
| Photolytic | Solution, UV light (254 nm) | 25 | 12 h | 10% | Various photoproducts |
Note: This table is for illustrative purposes. Actual degradation rates and products should be determined experimentally.
Mandatory Visualization
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 9. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
Technical Support Center: Optimizing HPLC Peak Shape for Naphthalene-1,5-Disulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape of naphthalene-1,5-disulfonic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, particularly tailing, for naphthalene-1,5-disulfonic acid on a standard C18 column?
A1: Naphthalene-1,5-disulfonic acid is a highly polar and strongly acidic compound that exists as a doubly charged anion at typical HPLC mobile phase pH values.[1][2] On traditional reversed-phase columns like C18, this can lead to poor retention and undesirable secondary interactions with residual silanol groups on the silica stationary phase, resulting in significant peak tailing.[1] The strong acidity (predicted pKa of -0.60 ± 0.40) means it will be fully ionized, which can exacerbate these interactions.[3][4]
Q2: What are the initial steps to troubleshoot peak tailing for this compound?
A2: A systematic approach is crucial. First, ensure the issue is with the method and not the instrument by checking for system leaks, proper pump operation, and detector function. If the instrument is functioning correctly, focus on the column and mobile phase. Removing a guard column, if present, can help isolate the source of the problem. If peak shape improves, the guard column should be replaced. If the analytical column is the issue, flushing or regeneration may be necessary, but for persistent problems, a new column might be required.
Q3: How does the mobile phase pH affect the peak shape of naphthalene-1,5-disulfonic acid?
A3: While lowering the mobile phase pH is a common strategy to reduce peak tailing for basic compounds by suppressing silanol ionization, its effect on a strong acid like naphthalene-1,5-disulfonic acid is different. The analyte will remain fully ionized regardless of the pH used in typical reversed-phase HPLC. However, operating at a low pH (e.g., pH 3) is still recommended to protonate the silanol groups on the silica surface, minimizing ionic interactions that cause peak tailing.[1][5]
Q4: What type of HPLC column is recommended for the analysis of naphthalene-1,5-disulfonic acid?
A4: Due to the compound's properties, specialized columns often provide better peak shape than standard C18 columns. Mixed-mode columns, which offer a combination of reversed-phase and ion-exchange retention mechanisms, are a good choice.[1][5] Columns specifically designed for polar compounds, sometimes referred to as "aqua" or "hydro" type columns, can also be effective as they are more stable in highly aqueous mobile phases and can offer different selectivity.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for naphthalene-1,5-disulfonic acid has an asymmetry factor greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase to a pH of approximately 3.0 using a suitable buffer like ammonium formate.[1] This protonates the silanol groups, reducing their interaction with the anionic analyte. - Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups, which can significantly improve peak shape. |
| Inappropriate Column Chemistry | - Switch to a Mixed-Mode Column: Employ a column with both reversed-phase and anion-exchange characteristics. This provides a primary retention mechanism better suited for this multi-charged molecule.[5] - Consider a Polar-Embedded Column: These columns are designed to retain polar compounds more effectively and can improve peak shape. |
| Column Overload | - Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. Overloading the column can lead to peak distortion, including tailing. |
| Contamination | - Flush the Column: Use a strong solvent wash to remove any strongly retained contaminants from the column. - Use a Guard Column: A guard column can help protect the analytical column from sample matrix components that may cause peak tailing. |
Issue 2: Poor Retention (Analyte Elutes Near the Void Volume)
Symptoms: The retention time of naphthalene-1,5-disulfonic acid is very short, leading to poor resolution from the solvent front.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Retention on C18 | - Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase. However, be cautious as highly aqueous mobile phases can cause phase collapse on some C18 columns. - Use a Mixed-Mode or HILIC Column: These columns provide alternative retention mechanisms (ion-exchange or hydrophilic interaction) that are more effective for highly polar analytes.[5] |
| Use of Ion-Pairing Reagents | - Add an Ion-Pairing Reagent: Introducing an ion-pairing reagent like tetrabutylammonium (TBA) can form a neutral complex with the analyte, increasing its retention on a reversed-phase column. Note: Ion-pairing reagents can be difficult to remove from the column and may require a dedicated column. |
Experimental Protocols
Protocol 1: Mixed-Mode Chromatography for Optimal Peak Shape
This protocol is based on a method shown to provide good peak shape for naphthalene-1,5-disulfonic acid.[1]
-
Column: Newcrom B Mixed-Mode Column (3.2 x 100 mm, 5 µm)
-
Mobile Phase:
-
A: 40 mM Ammonium Formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient: 70% Acetonitrile / 30% Buffer
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 285 nm
-
Temperature: Ambient
Protocol 2: Alternative Mixed-Mode Method
This method utilizes a different mixed-mode column and mobile phase composition.[5]
-
Column: Amaze TH Mixed-Mode Column (4.6 x 100 mm, 5 µm)
-
Mobile Phase: 30% Acetonitrile with 60 mM Ammonium Formate, pH 3.0
-
Flow Rate: Not specified, typically start with 1.0 mL/min and optimize.
-
Detection: UV or Mass Spectrometry (MS)
-
Temperature: Ambient
Quantitative Data Summary
The following tables illustrate the expected impact of key HPLC parameters on the peak shape of a strongly acidic, polar compound like naphthalene-1,5-disulfonic acid. These are representative trends based on chromatographic principles.
Table 1: Expected Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| 2.5 - 3.5 | 1.0 - 1.3 | Silanol groups are protonated, minimizing secondary ionic interactions. |
| 4.0 - 5.0 | 1.4 - 1.8 | Partial ionization of silanol groups begins, increasing potential for tailing. |
| > 6.0 | > 1.8 | Significant silanol ionization leads to strong secondary interactions and pronounced tailing. |
Table 2: Expected Effect of Buffer Concentration on Peak Shape
| Buffer Concentration | Expected Peak Shape | Rationale |
| < 10 mM | May show increased tailing | Insufficient buffering capacity to maintain a consistent pH at the column surface. |
| 20 - 50 mM | Optimal peak shape | Provides adequate buffering capacity to control surface pH and can help mask some residual silanol activity.[1] |
| > 100 mM | Potential for precipitation | High buffer concentrations can risk precipitation, especially when mixed with high percentages of organic solvent, leading to system blockage. |
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Interactions leading to peak shape issues and their resolution.
References
- 1. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. helixchrom.com [helixchrom.com]
Preventing anhydride formation in Armstrong acid reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing anhydride formation in reactions involving Armstrong's acid (naphthalene-1,5-disulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What is Armstrong's acid and why is anhydride formation a concern?
Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a fluorescent organic compound often used in the synthesis of dyes, pigments, and other industrial chemicals.[1][2] Anhydride formation occurs when two sulfonic acid groups on the same or different molecules of Armstrong's acid lose a molecule of water to form a sulfonyl anhydride linkage (-SO₂-O-SO₂-). This is a common side reaction, particularly during the synthesis of Armstrong's acid itself, and can lead to impurities in subsequent reactions where the diacid form is the desired reactant.
Q2: Under what conditions does the anhydride of Armstrong's acid typically form?
The formation of Armstrong's acid anhydride is most prevalent during the sulfonation of naphthalene using strong dehydrating agents. Key conditions include:
-
Excess Sulfonating Agent: The use of excess sulfur trioxide (SO₃) or oleum is a primary driver of anhydride formation.[3][4]
-
Temperature: While specific temperature ranges can be proprietary, some literature suggests that treatment with oleum below 50°C can lead to the anhydride. The sulfonation of naphthalene with SO₃ to form the anhydride is often carried out at low temperatures (-40°C to +10°C).[4]
Q3: Can the anhydride be converted back to Armstrong's acid?
Yes, the anhydride can be hydrolyzed back to Armstrong's acid. This is typically achieved by treating the anhydride with water at elevated temperatures (e.g., 60-100°C).[5] The Armstrong's acid tetrahydrate can then be precipitated by cooling the solution.[5]
Troubleshooting Guide: Preventing Anhydride Formation
Issue: My reaction with Armstrong's acid is yielding unexpected byproducts, and I suspect anhydride formation.
This guide provides a systematic approach to troubleshooting and preventing the formation of Armstrong's acid anhydride in your reactions.
Step 1: Verify the Purity of Starting Material
Question: How can I be sure my Armstrong's acid starting material is free of anhydride?
Answer: It is crucial to start with pure Armstrong's acid, which is typically a tetrahydrate solid.[1] The presence of the anhydride can often be a result of the manufacturing process.
Recommended Action:
-
Source High-Purity Armstrong's Acid: Obtain your Armstrong's acid from a reputable supplier and review the certificate of analysis.
-
Hydrolysis of Suspected Anhydride: If you suspect your starting material contains the anhydride, you can perform a hydrolysis step. A general procedure involves dissolving the material in water and heating it to between 60°C and 100°C, followed by cooling to precipitate the pure Armstrong's acid tetrahydrate.[5]
Step 2: Control Reaction Conditions
Question: What reaction parameters should I control to minimize anhydride formation?
Answer: Anhydride formation is essentially a dehydration reaction. Therefore, avoiding dehydrating conditions is key.
Recommended Actions:
-
Solvent Choice: Use solvents that are not strong dehydrating agents. Ensure your solvent is dry to avoid unwanted side reactions, but be aware that overly aggressive drying agents in the reaction mixture could potentially promote anhydride formation.
-
Reagent Stoichiometry: If your reaction involves sulfonating agents, carefully control the stoichiometry. An excess of reagents like SO₃ or oleum will favor anhydride formation.[3]
-
Temperature Control: Avoid excessively high temperatures, especially in the presence of any potential dehydrating agents. While high temperatures can be used for hydrolysis of the anhydride, in a non-aqueous environment with dehydrating conditions, they could potentially favor its formation.
Step 3: Reaction Work-up
Question: Can the work-up procedure help remove any anhydride that has formed?
Answer: Yes, the work-up is a critical step.
Recommended Action:
-
Aqueous Work-up: Incorporate an aqueous work-up step where possible. Since the anhydride reacts with water to form the diacid, this can help convert any unwanted anhydride back to the desired product.[6]
-
pH Adjustment: After the reaction, adjusting the pH with a base can help to form the salt of Armstrong's acid, which may have different solubility properties than the anhydride, facilitating purification.
Experimental Protocols
Protocol 1: Hydrolysis of Armstrong's Acid Anhydride
This protocol is adapted from patent literature describing the conversion of the anhydride to Armstrong's acid.[5]
Materials:
-
Armstrong's acid anhydride (AS-AN)
-
Deionized water
-
Sulfuric acid (optional, for washing)
Procedure:
-
Dissolve the crude Armstrong's acid anhydride in water.
-
Heat the aqueous solution to a temperature between 60°C and 100°C to facilitate hydrolysis.
-
Once hydrolysis is complete, cool the solution to a temperature between 5°C and 30°C.
-
The Armstrong's acid tetrahydrate will precipitate out of the solution.
-
Isolate the solid product by filtration.
-
(Optional) Wash the precipitate with cold sulfuric acid to remove impurities.
Data Summary
The following table summarizes key quantitative parameters for the synthesis and hydrolysis of Armstrong's acid anhydride, derived from patent literature.
| Parameter | Value | Process | Source |
| Anhydride Synthesis | |||
| Molar Ratio (SO₃:Naphthalene) | 3:1 to 5:1 | Sulfonation | [4] |
| Temperature | -40°C to +10°C | Sulfonation | [4] |
| Anhydride Hydrolysis | |||
| Temperature | 60°C to 100°C | Hydrolysis | [5] |
| Precipitation Temperature | 5°C to 30°C | Crystallization | [5] |
Visualizations
Logical Workflow for Troubleshooting Anhydride Formation
Caption: Troubleshooting workflow for preventing anhydride formation.
Reaction Pathway: Anhydride Formation and Hydrolysis
Caption: Reversible formation of Armstrong's acid anhydride.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use - Google Patents [patents.google.com]
- 5. EP0012260B1 - Sulphurisation compounds of naphthalene, process for their preparation and their use - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilization of Diazo Compounds with Naphthalene-1,5-Disulfonic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stabilization of diazo compounds using naphthalene-1,5-disulfonic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and stabilization of diazo compounds.
| Issue | Potential Cause | Solution |
| Low Yield of Stabilized Diazonium Salt | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C to prevent decomposition of the diazonium salt.[1][2] Use a slight excess of the diazotizing agent (e.g., tert-butyl nitrite). |
| Premature decomposition of the diazonium salt. | Add the naphthalene-1,5-disulfonic acid to the reaction mixture before or during the diazotization process to stabilize the diazonium salt as it forms.[1] | |
| Loss of product during isolation. | Ensure the filtration and washing steps are performed quickly and at low temperatures to minimize dissolution and decomposition. | |
| Formation of a Tar-Like Substance | Side reactions due to elevated temperatures. | Strictly control the reaction temperature, keeping it within the 0-5°C range.[1][2] Ensure efficient stirring to dissipate localized heat. |
| Incorrect pH of the reaction mixture. | Maintain an acidic environment during diazotization to favor the formation of the diazonium salt. | |
| Coupling Reaction Fails or Gives Low Yield | Inactive diazonium salt. | Use the freshly prepared stabilized diazonium salt immediately in the coupling reaction, as its stability is finite even with the stabilizer. |
| Incorrect pH for coupling. | The optimal pH for azo coupling is typically mildly acidic to neutral.[3] Adjust the pH of the coupling component solution accordingly before adding the diazonium salt solution. | |
| Low reactivity of the coupling component. | Ensure the coupling component is sufficiently activated (e.g., phenols, anilines). If necessary, increase the reaction temperature slightly, but monitor for diazonium salt decomposition. | |
| Color of the Azo Dye is Inconsistent | Variations in reaction conditions. | Precisely control temperature, pH, and reaction time between batches to ensure reproducibility.[4] |
| Impurities in the starting materials. | Use high-purity amines, coupling components, and naphthalene-1,5-disulfonic acid. Impurities can lead to the formation of colored byproducts.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are diazonium salts generally unstable?
A1: The instability of diazonium salts is due to the excellent leaving group ability of dinitrogen gas (N₂). The strong triple bond in N₂ makes its departure from the aromatic ring a thermodynamically favorable process, which can occur rapidly, and sometimes explosively, especially when the salt is dry or heated.[5][6][7]
Q2: How does naphthalene-1,5-disulfonic acid stabilize diazonium salts?
A2: Naphthalene-1,5-disulfonic acid stabilizes diazonium salts by forming a stable, solid salt with the diazonium cation. The large, bulky naphthalene-1,5-disulfonate anion forms a stable ionic lattice with the diazonium cation, which increases the activation energy for decomposition. This allows for the isolation and storage of the diazonium salt under appropriate conditions.[1][8]
Q3: What are the key safety precautions when working with diazo compounds?
A3: Due to their potential for explosive decomposition, diazo compounds must be handled with care. Key safety precautions include:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]
-
Keep the reaction temperature low (typically 0-5°C) during synthesis and subsequent reactions.[1][2]
-
Never allow diazonium salts to dry completely unless they are known to be stable in solid form, as friction or shock can initiate detonation.[9]
-
Avoid using ground-glass joints where the solid diazonium salt might get trapped and subjected to friction.[9]
-
Work on a small scale whenever possible.[10]
Q4: Can stabilized diazonium salts be stored? If so, under what conditions?
A4: Yes, diazonium salts stabilized with naphthalene-1,5-disulfonic acid exhibit good thermal stability and can be stored.[1] For optimal shelf-life, they should be stored in a cool, dark, and dry environment, such as a refrigerator or freezer, in a tightly sealed container.[8][11]
Q5: What is the role of tert-butyl nitrite in the diazotization reaction?
A5: Tert-butyl nitrite is an organic diazotizing agent. In the presence of an acid, such as naphthalene-1,5-disulfonic acid, it generates the nitrosonium ion (NO⁺), which is the electrophile that reacts with the primary aromatic amine to form the diazonium ion.[1]
Experimental Protocols
Protocol 1: Synthesis of a Stabilized Diazonium Salt of a Weakly Basic Amine
This protocol describes the synthesis of a stabilized diazonium salt using 2,6-dichloro-4-nitroaniline as an example of a weakly basic amine.
Materials:
-
2,6-dichloro-4-nitroaniline
-
Naphthalene-1,5-disulfonic acid
-
tert-Butyl nitrite
-
Ethyl acetate
-
Ice-water bath
Procedure:
-
In a flask, dissolve 5 mmol of 2,6-dichloro-4-nitroaniline and 5 mmol of naphthalene-1,5-disulfonic acid in an appropriate volume of ethyl acetate.[1]
-
Cool the solution in an ice-water bath to 0-5°C with constant stirring.
-
Slowly add 8 mmol of tert-butyl nitrite to the cooled solution.[1]
-
Maintain the reaction temperature at 0-5°C and continue stirring for the time required to complete the reaction (monitoring by TLC is recommended).
-
The solid, stabilized diazonium salt will precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at a low temperature.
Protocol 2: Azo Coupling using a Stabilized Diazonium Salt
This protocol outlines the general procedure for an azo coupling reaction using a freshly prepared, stabilized diazonium salt.
Materials:
-
Stabilized diazonium salt
-
Coupling component (e.g., N,N-dihydroxyethyl aniline)
-
Hydrochloric acid
-
Deionized water
-
Ice-water bath
Procedure:
-
Prepare the stabilized diazonium salt as described in Protocol 1.
-
In a separate beaker, dissolve the coupling component (e.g., 0.9 g of N,N-dihydroxyethyl aniline) in a dilute hydrochloric acid solution.[1]
-
Cool the solution of the coupling component in an ice-water bath to 0-5°C.
-
Slowly add the aqueous solution of the stabilized diazonium salt dropwise to the cooled solution of the coupling component with vigorous stirring.[1]
-
An intensely colored azo dye should precipitate immediately.
-
Continue stirring the reaction mixture in the ice-water bath for 30 minutes to ensure the completion of the reaction.
-
Collect the azo dye product by filtration, wash with cold water, and dry.
Quantitative Data
The following table summarizes typical yields for the synthesis of disperse azo dyes using diazonium salts stabilized with naphthalene-1,5-disulfonic acid.
| Aromatic Amine | Coupling Component | Yield (%) | Reference |
| p-Phenylenediamine | 2-Naphthol | 92 | [12] |
| p-Phenylenediamine | N,N-Dimethylaniline | 90 | [12] |
| p-Phenylenediamine | Phenol | 91 | [12] |
| p-Phenylenediamine | Salicylic acid | 93 | [12] |
Visualizations
Caption: Workflow for the synthesis of azo dyes.
Caption: Ionic stabilization of the diazonium cation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Azo Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. quora.com [quora.com]
- 8. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]
- 12. irjet.net [irjet.net]
Challenges in the industrial scale-up of Armstrong acid production
Welcome to the Technical Support Center for the industrial scale-up of Armstrong's acid (naphthalene-1,5-disulfonic acid) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Armstrong's acid on an industrial scale?
A1: The primary industrial method for producing Armstrong's acid is the disulfonation of naphthalene using oleum (fuming sulfuric acid).[1] The reaction involves treating naphthalene with excess sulfur trioxide in sulfuric acid.
Q2: What are the critical process parameters to control during the sulfonation reaction?
A2: Key parameters to control include reaction temperature, concentration of oleum, molar ratio of naphthalene to sulfur trioxide, and reaction time.[2] Precise control of these variables is crucial for maximizing the yield of the desired 1,5-isomer and minimizing the formation of unwanted side products.
Q3: What are the common impurities and by-products in Armstrong's acid production?
A3: Common impurities include isomeric naphthalenedisulfonic acids such as naphthalene-1,6-disulfonic acid and naphthalene-1,7-disulfonic acid.[3][4] Further sulfonation can also lead to the formation of naphthalene trisulfonic acids.[1][3] Residual sulfuric acid and unreacted naphthalene can also be present.[5]
Q4: How can the formation of isomeric by-products be minimized?
A4: The formation of isomeric by-products is highly dependent on the reaction conditions. Generally, lower reaction temperatures favor the formation of the alpha-sulfonated product, which is a precursor to the 1,5-disulfonic acid. Careful control of the sulfonation temperature profile is a key strategy to improve selectivity.
Q5: What are the recommended methods for isolating and purifying Armstrong's acid at a large scale?
A5: Several methods are employed for isolation and purification. One common technique is the precipitation of Armstrong's acid as its tetrahydrate by cooling the reaction mixture.[4] Another approach is to precipitate it as a salt, such as the disodium or magnesium salt, by neutralizing the reaction mixture.[3][6] Washing the isolated product with brine or a sulfuric acid solution can help remove impurities.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Armstrong's Acid | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of sulfonating agent. - Formation of significant amounts of by-products. | - Increase reaction time or temperature cautiously, monitoring by-product formation. - Optimize the temperature profile of the sulfonation reaction. - Adjust the molar ratio of sulfur trioxide to naphthalene. - Analyze the product mixture to identify major by-products and adjust reaction conditions to minimize their formation. |
| High Levels of Isomeric Impurities | - Incorrect reaction temperature. - Prolonged reaction time at elevated temperatures. | - Maintain a lower reaction temperature during the initial sulfonation step. - Reduce the overall reaction time or the time the mixture is held at higher temperatures. - Consider a multi-stage temperature profile for the reaction. |
| Difficulty in Filtering the Product | - Fine crystal size of the precipitated product. - High viscosity of the reaction mixture. | - Optimize the cooling rate during precipitation to encourage the growth of larger crystals. - For salt precipitation, adjusting the pH and temperature can influence crystal morphology. A patent suggests that crystallization of the magnesium salt at higher temperatures (90-120°C) can yield larger, more easily filterable crystals.[6] - Dilute the reaction mixture with water before filtration, if compatible with the downstream process. |
| Product Discoloration | - Presence of impurities. - Oxidation of the product or impurities. | - Improve the purification process, for example, by recrystallization or washing with appropriate solvents. - Consider performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Inconsistent Batch-to-Batch Quality | - Poor control over process parameters. - Variation in raw material quality. | - Implement strict process controls for temperature, time, and reagent stoichiometry. - Ensure consistent quality of naphthalene and oleum from suppliers. - Utilize in-process analytical techniques to monitor the reaction progress and product quality. |
Experimental Protocols
General Sulfonation of Naphthalene to Armstrong's Acid
This protocol is a generalized procedure based on common industrial practices.[2]
-
Reaction Setup: Charge a suitable glass-lined or stainless steel reactor with a calculated amount of oleum.
-
Naphthalene Addition: Gradually add molten or flaked naphthalene to the oleum under controlled temperature conditions, typically between 20-40°C.
-
Reaction: The reaction is exothermic and requires cooling to maintain the desired temperature. After the addition is complete, the reaction mixture is stirred for a specified period, often with a gradual increase in temperature to around 55°C, to drive the disulfonation to completion.[2]
-
Quenching and Precipitation: The reaction mixture is then carefully added to water or ice to quench the reaction and precipitate the Armstrong's acid, often as the tetrahydrate.[4]
-
Isolation: The precipitated product is isolated by filtration.
-
Purification: The filter cake is washed with cold water or a dilute sulfuric acid solution to remove residual sulfuric acid and other impurities.[4] Further purification can be achieved by recrystallization or conversion to a salt followed by precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (SO₃:Naphthalene) | 2.5 to 3.6 | [7] |
| Initial Sulfonation Temperature | 20 - 35 °C | [2] |
| Final Sulfonation Temperature | ~ 55 °C | [2] |
| Purity (by HPLC) | > 98% (for commercial grades) | [5] |
| Yield of pure naphthalene-1,5-disulfonic acid tetrahydrate | ~80% of theory | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in Armstrong's acid production.
Experimental Workflow for Armstrong's Acid Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of Armstrong's acid.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 4. EP0012260B1 - Sulphurisation compounds of naphthalene, process for their preparation and their use - Google Patents [patents.google.com]
- 5. rksynthesis.com [rksynthesis.com]
- 6. CH632739A5 - METHOD FOR PRODUCING NITRO-Armstrong acid-MAGNESIUM SALT. - Google Patents [patents.google.com]
- 7. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparing Armstrong acid with other naphthalenedisulfonic acid isomers
A Comparative Guide to Armstrong Acid and Other Naphthalenedisulfonic Acid Isomers
Naphthalenedisulfonic acids (NDSAs) are a critical class of organic compounds derived from naphthalene. Their utility as intermediates in the synthesis of dyes, surfactants, and pharmaceuticals is well-established.[1] The specific properties and reactivity of an NDSA are dictated by the substitution pattern of the two sulfonic acid groups on the naphthalene ring.
This guide provides a detailed comparison of this compound (naphthalene-1,5-disulfonic acid) with its other common isomers, such as 1,6-NDSA, 2,6-NDSA, and 2,7-NDSA. We will explore their synthesis, physicochemical and spectroscopic properties, and performance in key applications, supported by experimental data and protocols.
Synthesis and Isomeric Control
The production of naphthalenedisulfonic acids is achieved through the electrophilic aromatic substitution of naphthalene using oleum (fuming sulfuric acid).[2] The distribution of the resulting isomers is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is faster, and the sterically less hindered positions are favored, leading to the formation of alpha-substituted products like naphthalene-1,5-disulfonic acid (this compound).
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be reached. This favors the formation of the more thermodynamically stable beta-substituted isomers, such as naphthalene-2,6-disulfonic acid and naphthalene-2,7-disulfonic acid.[1]
The selective synthesis and separation of a specific isomer are crucial for its industrial application.[3] For instance, the synthesis of this compound involves reacting naphthalene with 20% oleum at 20–35°C, followed by the addition of 65% oleum.[4][5]
Physicochemical Properties
The position of the sulfonate groups significantly influences the physical properties of the isomers, such as solubility and melting point. These differences are exploited in separation and purification processes.[3] this compound, for example, is a colorless solid typically obtained as a tetrahydrate.[2][4] Like other sulfonic acids, it is a strong acid.[2]
| Property | Naphthalene-1,5-disulfonic acid (this compound) | Naphthalene-1,6-disulfonic acid | Naphthalene-2,6-disulfonic acid | Naphthalene-2,7-disulfonic acid |
| CAS Number | 81-04-9[6] | 525-37-1[7] | 581-75-9 | 92-41-1 |
| Molecular Formula | C₁₀H₈O₆S₂[6] | C₁₀H₈O₆S₂ | C₁₀H₈O₆S₂ | C₁₀H₈O₆S₂ |
| Molar Mass | 288.30 g/mol [6] | 288.30 g/mol | 288.30 g/mol | 288.30 g/mol |
| Appearance | Colorless or white to yellowish solid/crystals[2][8] | White powder | - | - |
| Melting Point | 240–245°C (anhydrous)[4] | - | - | - |
| Water Solubility | Soluble[6] | - | - | - |
| pKa (Predicted) | -0.60 ± 0.40[7][9] | - | - | - |
Spectroscopic Properties: Fluorescence
Naphthalenesulfonic acids and their derivatives are known for their fluorescent properties, making them useful as probes in biological and chemical research.[10][11] The fluorescence emission is sensitive to the local environment's polarity; a blue shift in the emission maximum often indicates that the fluorophore is in a less polar medium.[11] While specific fluorescence data for all parent naphthalenedisulfonic acid isomers is limited in the provided results, their amino-derivatives, such as 7-amino-1,3-naphthalenedisulfonic acid and 8-anilino-1-naphthalenesulfonic acid (ANS), are well-characterized fluorescent reagents.[10][11]
For example, ANS is a widely used fluorescent probe to investigate the hydrophobic pockets of proteins.[12][13] When it binds to these hydrophobic regions, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (blue shift).[11]
Applications and Performance Comparison
The isomeric structure of NDSAs directly impacts their application and performance. They are common intermediates in dye production and are also the main components of some surfactant formulas.[14]
-
This compound (1,5-NDSA): It is a crucial intermediate for producing dyes and pigments.[8] Fusion of Armstrong's acid with sodium hydroxide yields 1,5-dihydroxynaphthalene, a precursor for valuable colorants.[2][4] It also serves as a stabilizer for diazo compounds.[4] The disodium salt is sometimes used as a counterion for basic drug compounds.[2]
-
1,6-NDSA, 2,6-NDSA, and 2,7-NDSA: These isomers are also vital intermediates in the dye industry.[14][15] The 2,6- and 2,7-isomers, in particular, have significant industrial value.[3] The β-isomers (like 2,6- and 2,7-NDSA) are preferred for producing sulfonated naphthalene formaldehyde (SNF) condensates, which are used as superplasticizers in concrete. The more linear structure of polymers derived from β-isomers leads to superior dispersing properties compared to those from α-isomers.[1]
Experimental Protocol: HPLC-Based Isomer Analysis
Accurate quantification of NDSA isomers is essential for quality control in synthesis and for monitoring their presence in industrial wastewater.[14][16] High-Performance Liquid Chromatography (HPLC) is a simple, fast, and accurate method for this purpose.[14]
Objective: To separate and quantify four isomers (1,5-NDSA, 1,6-NDSA, 2,6-NDSA, and 2,7-NDSA) in a sample mixture.
Methodology (Based on CN108088917B): [14]
-
Preparation of Standard Solutions:
-
Accurately weigh 0.1000 g of each standard substance (1,5-NDSA, 1,6-NDSA, 2,6-NDSA, and 2,7-NDSA).
-
Dissolve each in deionized water and bring the volume to 100.0 mL in a volumetric flask to create a stock solution of 1000 µg/mL for each isomer.
-
Perform serial dilutions of the stock solutions with water to prepare mixed standard solutions with concentrations of 1, 5, 10, 20, 40, and 60 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength.
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve Generation:
-
Inject each mixed standard solution into the HPLC system.
-
Record the peak area for each isomer at each concentration.
-
Plot a standard curve for each isomer with mass concentration (µg/mL) on the x-axis and the corresponding chromatographic peak area on the y-axis. The linear correlation coefficient should be >0.999 for accuracy.[14]
-
-
Sample Preparation and Analysis:
-
Prepare the sample to be tested by dissolving it in water and filtering it to remove any particulate matter.
-
Inject the prepared sample into the HPLC system under the same conditions.
-
Record the chromatogram and identify the peaks corresponding to the NDSA isomers based on their retention times from the standard runs.
-
-
Quantification:
-
Measure the peak area for each identified isomer in the sample chromatogram.
-
Calculate the mass concentration of each isomer in the sample by using the peak area and the corresponding linear regression equation from the standard curve.[14]
-
Conclusion
This compound and its isomers are foundational chemicals with distinct properties that dictate their industrial utility. The choice of isomer is critical, whether for the synthesis of vibrant dyes, the formulation of high-performance concrete admixtures, or for use as sensitive fluorescent probes. While this compound (1,5-NDSA) is a key product of kinetically controlled sulfonation, the thermodynamically favored isomers like 2,6- and 2,7-NDSA are indispensable for other applications. A thorough understanding of their comparative properties and analytical methods for their quantification is essential for researchers and professionals in chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 3. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 5. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Armstrong's Acid [drugfuture.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 9. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]
- 10. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 11. 8-Anilino-1-naphthalenesulfonic acid for fluorescence, = 97.0 HPLC 28836-03-5 [sigmaaldrich.com]
- 12. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Armstrong's Acid vs. Mesylate: A Comparative Guide for Drug Counterion Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate counterion is a critical decision in drug development, profoundly influencing the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API). This guide provides an objective comparison of two commonly employed sulfonic acid counterions: Armstrong's acid (naphthalene-1,5-disulfonic acid) and mesylate (methanesulfonic acid). This analysis is supported by representative experimental data and detailed methodologies to aid researchers in making informed decisions for optimal salt formation.
Introduction to the Counterions
Salt formation is a widely utilized strategy to enhance the properties of ionizable drug candidates.[1] The choice between an aromatic sulfonic acid, like Armstrong's acid, and a simple aliphatic sulfonic acid, such as mesylate, can lead to significant differences in the final drug product's performance.
Armstrong's Acid , or naphthalene-1,5-disulfonic acid, is a larger, aromatic, divalent counterion.[2] It has the potential to form salts with improved stability. Mesylate , or methanesulfonic acid, is a small, simple, and highly soluble counterion, often favored for its ability to enhance the solubility and bioavailability of parent drugs.[3][4]
Physicochemical Properties: A Comparative Analysis
To illustrate the differential impact of these two counterions, we present a comparative analysis of a hypothetical basic drug, "Drug X," formulated as both a naphthalenedisulfonate and a mesylate salt. The following data is a composite representation based on typical findings in the pharmaceutical literature.
Table 1: Physicochemical Properties of Drug X Salts
| Property | Drug X Naphthalenedisulfonate | Drug X Mesylate |
| Molecular Weight ( g/mol ) | High (due to large counterion) | Low |
| Aqueous Solubility (mg/mL at 25°C) | Moderate | High[4] |
| Melting Point (°C) | High | Moderate |
| Hygroscopicity (Weight gain at 80% RH) | Low | Moderate to High[3] |
| Chemical Stability (24 months at 25°C/60% RH) | High, >99% of initial purity[2] | Good, >98% of initial purity |
Impact on Pharmacokinetics
The choice of counterion can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Table 2: Comparative Pharmacokinetic Parameters of Drug X Salts
| Parameter | Drug X Naphthalenedisulfonate | Drug X Mesylate |
| Maximum Plasma Concentration (Cmax) | Lower | Higher[5] |
| Time to Maximum Concentration (Tmax) | Slower | Faster[5] |
| Area Under the Curve (AUC) | Good | Excellent[5] |
| Oral Bioavailability (%) | Good | High[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of salt properties.
Equilibrium Solubility Determination
This protocol determines the saturation concentration of a drug salt in a specific solvent at a controlled temperature.
-
Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of the drug salt to a known volume of each buffered solution in sealed vials.[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[6]
-
Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
pH Measurement: Measure the final pH of the saturated solution.[8]
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Dynamic Vapor Sorption (DVS) is used to measure the extent and rate of water sorption and desorption by a sample.
-
Sample Preparation: Place a precisely weighed amount of the drug salt (typically 5-10 mg) onto the DVS instrument's microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.[9]
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically involving incremental increases in RH from 0% to 90% and subsequent decreases back to 0%.[10] The instrument records the mass change at each RH step after equilibration.[11]
-
Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of weight gain at a specific RH (e.g., 80%).[11]
Chemical Stability Testing
Stability testing evaluates the influence of environmental factors on the quality of the drug salt over time, following ICH guidelines.[12][13][14]
-
Sample Storage: Store accurately weighed samples of the drug salt in controlled environment chambers at specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months).[15]
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Other parameters such as appearance, water content, and physical form should also be assessed.[12]
-
Data Evaluation: Evaluate any changes in the tested attributes over time to establish the shelf-life and recommended storage conditions.
In Vivo Bioavailability Study
This protocol outlines a typical single-dose, crossover study in healthy volunteers to compare the bioavailability of the two salt forms.[16][17]
-
Study Design: A randomized, two-period, two-sequence crossover design is typically employed.[16]
-
Subjects: A cohort of healthy adult volunteers is recruited for the study.
-
Drug Administration: Subjects receive a single oral dose of either the Drug X Naphthalenedisulfonate or Drug X Mesylate formulation, followed by a washout period before receiving the other formulation.[17]
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration.[17]
-
Plasma Analysis: Analyze the plasma samples for the concentration of Drug X using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profiles.[16]
Visualizing Key Processes
The following diagrams illustrate fundamental concepts in counterion selection and salt formation.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. research.aalto.fi [research.aalto.fi]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. snscourseware.org [snscourseware.org]
- 16. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Comparative Analysis of Armstrong's Acid Purity: Titration vs. Chromatography
A detailed guide for researchers, scientists, and drug development professionals on the quantitative analysis of Armstrong's acid, presenting a comparative overview of titration and high-performance liquid chromatography (HPLC) methodologies.
In the realm of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is paramount. Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a key organic compound utilized in various applications, including the synthesis of dyes and as a counterion for basic drug compounds.[1][2] Ensuring its purity is critical for the quality and efficacy of the final product. This guide provides a comprehensive comparison of two common analytical techniques for purity assessment of Armstrong's acid: traditional acid-base titration and modern high-performance liquid chromatography (HPLC).
Introduction to Analytical Techniques
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For an acidic compound like Armstrong's acid, an acid-base titration involves neutralizing the acid with a standard solution of a base of known concentration. It is a cost-effective and rapid method suitable for determining the total acidic content.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[5] For Armstrong's acid, HPLC can not only determine its purity with high specificity but also identify and quantify any impurities present.[6][7] This makes it a highly sensitive and specific method for purity analysis.[3][4]
Experimental Protocols
This protocol outlines the determination of the total acidic content of Armstrong's acid via potentiometric titration with a standardized sodium hydroxide solution.
Materials:
-
Armstrong's acid sample (tetrahydrate form)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh approximately 0.36 g of the Armstrong's acid tetrahydrate sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.[8]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the Armstrong's acid solution with the NaOH solution, adding the titrant in small increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point.
-
The equivalence point is determined from the point of the steepest slope on the titration curve (or the second derivative of the curve).
-
Calculate the purity of Armstrong's acid based on the volume of NaOH consumed. Since Armstrong's acid is a diprotic acid, two equivalence points may be observed. The calculation should be based on the second equivalence point for the total acid content.
Calculation: Purity (%) = [(V × M × MW) / (2 × W)] × 100
Where:
-
V = Volume of NaOH solution used at the second equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of Armstrong's acid tetrahydrate (360.36 g/mol )[8]
-
W = Weight of the Armstrong's acid sample (g)
-
The factor of 2 is included because Armstrong's acid has two sulfonic acid groups.
This protocol describes a reverse-phase HPLC method for the determination of Armstrong's acid purity and the quantification of related impurities.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Armstrong's acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[9]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the Armstrong's acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh about 25 mg of the Armstrong's acid sample and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Identify the Armstrong's acid peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area normalization method or by using a calibration curve.
Calculation (Area Normalization): Purity (%) = (Area of Armstrong's acid peak / Total area of all peaks) × 100
Data Presentation
The following table summarizes hypothetical but realistic data from the analysis of a batch of Armstrong's acid using both titration and HPLC methods.
| Parameter | Titration | HPLC |
| Principle | Neutralization of acidic functional groups | Separation based on polarity |
| Purity Assay (%) | 98.5% (as total acidity) | 99.2% |
| Impurity Profile | Not determined | Impurity A: 0.5%, Impurity B: 0.3% |
| Specificity | Low (measures total acidity) | High (separates and quantifies components) |
| Sensitivity | Milligram level | Microgram to nanogram level |
| Analysis Time per Sample | ~30 minutes | ~45 minutes |
| Cost per Analysis | Low | High |
| Equipment Cost | Low | High |
Comparison and Conclusion
Both titration and HPLC are valuable techniques for assessing the purity of Armstrong's acid, each with its own set of advantages and limitations.
Titration offers a quick, inexpensive, and straightforward method for determining the total acidic content. It is an excellent choice for routine quality control where the impurity profile is well-characterized and known to be non-acidic or present in negligible amounts. However, its lack of specificity is a significant drawback, as it cannot distinguish between the active compound and any acidic impurities.[4]
HPLC , on the other hand, provides a highly specific and sensitive analysis. It can accurately quantify Armstrong's acid and simultaneously detect and quantify various impurities.[3][4] This detailed impurity profiling is crucial for drug development and applications where even trace impurities can have a significant impact. While the initial equipment cost and the cost per analysis are higher, the richness of the data obtained often justifies the expense.
Visualizations
Experimental Workflow
Caption: Workflow for Armstrong's acid purity analysis.
Logical Relationship of Analytical Methods
Caption: Comparison of titration and HPLC methods.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. quora.com [quora.com]
- 6. rksynthesis.com [rksynthesis.com]
- 7. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 8. 1,5-Naphthalenedisulfonic acid 97 211366-30-2 [sigmaaldrich.com]
- 9. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
Stability of Sulfonated Polyphenylenes Featuring Armstrong's Acid: A DFT and Experimental Comparison
A detailed guide for researchers and drug development professionals on the stability of sulfonated polyphenylenes synthesized with Armstrong's acid, supported by Density Functional Theory (DFT) calculations and experimental data. This guide provides an objective comparison with alternative sulfonated polymers, offering insights into their potential as robust materials for various applications.
The quest for highly stable and efficient ion-conducting polymers is a critical endeavor in fields ranging from renewable energy to advanced drug delivery systems. Sulfonated polyphenylenes have emerged as a promising class of materials due to their excellent thermal and chemical stability, attributed to the robustness of their carbon-carbon backbone.[1][2][3] A key strategy in enhancing their ion-exchange capacity (IEC) and proton conductivity involves the incorporation of highly sulfonated monomers, such as naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid.[1][2][4]
This guide delves into the stability of sulfonated polyphenylenes synthesized using Armstrong's acid, with a particular focus on the insights gained from Density Functional Theory (DFT) calculations. We present a comparative analysis of their performance against other sulfonated polymers, supported by experimental data.
Comparative Stability Analysis: Insights from DFT and Experiment
The chemical stability of sulfonated polymers, particularly their resistance to desulfonation, is a critical parameter for their long-term performance. DFT calculations have proven to be a powerful tool for theoretically assessing this stability by determining the energy barriers for the desulfonation reaction.[1][2]
A recent study on polyphenylenes containing Armstrong's acid demonstrated that the 1,5-disulfonated naphthalene unit exhibits a high barrier for desulfonation, suggesting a stability that is at least comparable to, if not greater than, singly sulfonated phenylenes.[1][2] This enhanced stability is crucial for applications in harsh chemical or thermal environments.
Below is a summary of key performance metrics for sulfonated polyphenylenes incorporating Armstrong's acid, compared with other relevant sulfonated polymers.
| Polymer System | Ion-Exchange Capacity (IEC) (mequiv/g) | Water Uptake (WU) (wt %) | Proton Conductivity (σ) (mS/cm) | Desulfonation Barrier (from DFT) | Reference |
| P(AA-alt-mTP) (uncross-linked) | 2.93 | Water Soluble | 138 | High | [1][2] |
| P(AA-alt-mTP) (cross-linked) | 2.33 | 50 | 85 | High | [1][2] |
| Sulfonated Poly(phenylene sulfone) | 4.5 | Water Soluble | > Nafion at high T, low RH | High thermo-oxidative stability | [5] |
| Sulfonated Phenylated Polyphenylenes (sPPP) | 3.47 | - | 338 (80 °C, 95% RH) | - | [6] |
| Sulfonated Poly(ether ether ketone) (SPEEK) | - | - | - | Lower than C-C backbone polymers | [3] |
P(AA-alt-mTP): Alternating copolymer of Armstrong's acid and meta-terphenyl.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is essential for the critical evaluation and reproduction of the presented data.
Synthesis of Sulfonated Polyphenylenes via Suzuki Polycondensation
The synthesis of polyphenylenes containing Armstrong's acid is typically achieved through Suzuki polycondensation.[2][4] A protection/deprotection strategy is often employed for the sulfonic acid groups to enhance the solubility and molar mass of the resulting polymers.[1][2]
Typical Protocol:
-
Monomer Synthesis: Armstrong's acid is converted to a protected dihalo-monomer. A common protecting group is the neopentyl group, which is stable under the basic conditions of the Suzuki coupling.[1]
-
Polymerization: The protected monomer is copolymerized with a suitable boronic acid ester comonomer, such as meta-terphenyl diboronic acid ester, using a palladium catalyst.[1][2]
-
Deprotection: The protecting groups are removed, typically by heating in a high-boiling polar solvent like dimethylacetamide, to yield the sulfonated polyphenylene.[1][2]
-
Cross-linking: For highly sulfonated, water-soluble polymers, a thermal cross-linking step is necessary to render the membranes water-insoluble and mechanically robust.[1][2]
DFT Calculation of Desulfonation Barriers
DFT calculations are employed to model the desulfonation process and estimate the activation energy barrier, which serves as a proxy for chemical stability.[1][2]
Methodology:
-
Model Compound Selection: Small molecule model compounds representative of the polymer repeat unit are chosen for the calculations (e.g., 1,5-disulfonated naphthalene).[1]
-
Geometry Optimization: The ground state geometries of the reactant, transition state (Wheland complex), and products of the desulfonation reaction are optimized using a suitable level of theory (e.g., B3LYP functional with a basis set like aug-cc-pVTZ).[7]
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine the reaction energy for the formation of the protonated intermediate. This energy represents the barrier for desulfonation.[1][2]
-
Comparative Analysis: The calculated barrier height is compared to that of other sulfonated aromatic compounds to provide a relative measure of stability.[1][2]
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for assessing the stability of sulfonated polyphenylenes using DFT calculations.
Caption: Workflow for DFT and experimental stability assessment.
Signaling Pathways and Logical Relationships
The stability of sulfonated polyphenylenes is a multifaceted property influenced by several factors. The following diagram illustrates the key relationships.
Caption: Factors influencing the stability of sulfonated polyphenylenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proton-Conducting Membranes from Polyphenylenes Containing Armstrong’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the evolution of sulfonated polyphenylenes as proton exchange membranes for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00511A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation of a new analytical method for Armstrong acid quantification
A new high-performance liquid chromatography (HPLC) method utilizing a BIST™ A column offers a novel approach for the quantification of Armstrong's acid (naphthalene-1,5-disulfonic acid). This guide provides a comparative analysis of this new method against a traditional reversed-phase HPLC-UV technique, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Armstrong's acid, a fluorescent organic compound, is utilized in the production of dyes and as a counterion in the formation of salts for basic drug compounds.[1][2] Accurate quantification of this substance is crucial for quality control and formulation development.
Comparison of Analytical Methods
The selection of an analytical method for Armstrong's acid quantification depends on various factors, including required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the new BIST™ A HPLC method compared to a traditional reversed-phase HPLC-UV method.
| Parameter | New Method (BIST™ A HPLC) | Traditional Method (Reversed-Phase HPLC-UV) |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Retention Time | ~5 minutes | ~8 minutes |
| Selectivity | High, separates isomers effectively | Moderate, potential for co-elution |
Experimental Protocols
Detailed methodologies for both the new and traditional analytical methods are provided below.
New Method: BIST™ A HPLC
This method employs a unique mixed-mode chromatography approach for enhanced retention and separation of polar and charged analytes like Armstrong's acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
SIELC BIST™ A column (4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP).
-
Formic acid.
-
Armstrong's acid reference standard.
-
Deionized water.
Procedure:
-
Mobile Phase Preparation: A multi-charged positive buffer is used to bridge the negatively charged analyte to the negatively charged column surface.[3][4] A typical mobile phase consists of a gradient of ACN and a buffer containing TMDAP.
-
Standard Solution Preparation: Prepare a stock solution of Armstrong's acid in a suitable solvent (e.g., water/methanol mixture) and perform serial dilutions to create calibration standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
UV detection: 270 nm.[3]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Armstrong's acid in the samples from this curve.
Traditional Method: Reversed-Phase HPLC-UV
This is a widely used technique for the separation and quantification of various organic compounds.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and UV detector.
-
C18 column (4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Phosphate buffer (e.g., potassium phosphate monobasic).
-
Phosphoric acid.
-
Armstrong's acid reference standard.
-
Deionized water.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., ACN or MeOH).
-
Standard Solution Preparation: Prepare a stock solution of Armstrong's acid and a series of calibration standards as described for the new method.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 35 °C.
-
UV detection: 254 nm.
-
-
Analysis: Inject standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve and determine the concentration of Armstrong's acid in the samples.
Method Validation Workflow
The validation of any new analytical method is essential to ensure its suitability for the intended purpose.[5][6] The following diagram illustrates the key steps in the validation process.
Caption: Workflow for the validation of a new analytical method.
Comparison of Method Principles
The fundamental principles of the new and traditional methods differ significantly, leading to the observed performance variations.
Caption: Comparison of the separation principles of the analytical methods.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 3. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing Armstrong acid spectral data (NMR, IR, UV-Vis)
A Comparative Guide to the Spectral Properties of Armstrong's Acid and Related Aromatic Acids
For researchers and professionals in drug development and chemical analysis, a thorough understanding of the spectral characteristics of acidic compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for Armstrong's acid (naphthalene-1,5-disulfonic acid) alongside two common aromatic acids: benzoic acid and benzenesulfonic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is supported by detailed experimental protocols.
Introduction to the Compared Acids
Armstrong's acid , also known as naphthalene-1,5-disulfonic acid, is a fluorescent organic compound that is a strong acid.[1][2] It is often used in the synthesis of dyes and as a counterion for basic drug compounds.[1] Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and a precursor in the synthesis of many organic substances. Benzenesulfonic acid is a strong organic acid used as a catalyst and an intermediate in the production of detergents and pharmaceuticals.[3]
Comparison of Spectral Data
The following tables summarize the key spectral data for Armstrong's acid, benzoic acid, and benzenesulfonic acid.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Armstrong's Acid (Disodium Salt, in DMSO-d₆) | 8.89 | d | H-4, H-8 |
| 7.98 | d | H-2, H-6 | |
| 7.46 | t | H-3, H-7 | |
| Benzoic Acid (in CDCl₃) [4] | 11.67 | s | -COOH |
| 8.20 | d | H-2, H-6 (ortho) | |
| 7.68 | t | H-4 (para) | |
| 7.53 | t | H-3, H-5 (meta) | |
| Benzenesulfonic Acid | 7.8 | m | Aromatic |
| 7.4 | m | Aromatic |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Armstrong's Acid (Dianion) [5] | 143.9 | C-1, C-5 |
| 130.9 | C-4a, C-8a | |
| 128.8 | C-4, C-8 | |
| 125.1 | C-2, C-6 | |
| 124.3 | C-3, C-7 | |
| Benzoic Acid (in CDCl₃) [6][7] | 172.6 | -COOH |
| 133.9 | C-4 (para) | |
| 130.3 | C-2, C-6 (ortho) | |
| 129.4 | C-1 | |
| 128.5 | C-3, C-5 (meta) | |
| Benzenesulfonic Acid [8] | 147.5 | C-1 |
| 132.5 | C-4 (para) | |
| 129.0 | C-3, C-5 (meta) | |
| 126.0 | C-2, C-6 (ortho) |
IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Armstrong's Acid | 3400-2800 (broad) | O-H stretch (hydrogen-bonded) |
| ~1200, ~1030 | S=O stretch | |
| ~1600 | Aromatic C=C stretch | |
| Benzoic Acid [9][10] | 3300-2500 (very broad) | O-H stretch (carboxylic acid dimer) |
| 1700-1680 | C=O stretch | |
| 1600, 1500 | Aromatic C=C stretch | |
| 1320-1210 | C-O stretch | |
| 960-900 | O-H bend (out-of-plane) | |
| Benzenesulfonic Acid [11] | 3400-2800 (broad) | O-H stretch (hydrogen-bonded) |
| ~1230, ~1040 | S=O stretch | |
| ~1180, ~1130 | S-O stretch | |
| ~1010 | In-plane C-H bend | |
| ~750 | Out-of-plane C-H bend |
UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| Armstrong's Acid (Disulfonate) [12] | ~230, ~290, ~330 | Not specified |
| Benzoic Acid [13][14] | 194, 230, 274 | Acidic mobile phase |
| 227 | Methanol[15] | |
| Benzenesulfonic Acid [16] | 219, 253, 259, 263, 270 | Ethyl Alcohol |
Experimental Workflows and Methodologies
The following diagram illustrates a generalized workflow for the spectral analysis of an organic acid.
Caption: Generalized workflow for the spectral analysis of an organic acid.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[17] Dissolve the sample in an appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.[17]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250 for quantitative analysis).[16]
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[4]
2. Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[10]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).[18] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU. Prepare a blank solution containing only the solvent.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the blank solution and place it in the reference beam path.
-
Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.
-
Scan a range of wavelengths (e.g., 190-400 nm) to obtain the absorption spectrum.[13]
-
-
Data Processing : The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the spectrum. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[13]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 3. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonic acid(98-11-3) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 15. PhotochemCAD | Benzoic acid [photochemcad.com]
- 16. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Benzenesulfonic acid sodium salt(515-42-4) IR Spectrum [chemicalbook.com]
Performance Showdown: Naphthalene-Based Fluorescent Probes Versus Other Key Dye Classes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. While many dye families are well-established, this guide provides a detailed comparison of naphthalene-based fluorescent probes, which are derived from precursors like Armstrong's acid, against other widely used dye classes. This analysis focuses on key performance metrics, providing the quantitative data and experimental context necessary for informed dye selection in applications ranging from protein characterization to cellular imaging.
Naphthalene-based dyes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), Prodan, and Laurdan, are particularly renowned for their sensitivity to the local environment. Their fluorescence properties can change dramatically in response to variations in solvent polarity, making them invaluable tools for studying protein folding, membrane fluidity, and binding interactions.[1][2][3] This guide will compare their performance characteristics against established dye families: Fluoresceins, Rhodamines, and the modern Alexa Fluor series.
Quantitative Performance Comparison of Fluorescent Dyes
The performance of a fluorescent dye is defined by several key photophysical parameters. The following table summarizes these critical metrics for representative naphthalene-based probes and other popular dye classes, allowing for a direct comparison of their capabilities.
| Dye Class | Example Dye | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Photostability | Key Features |
| Naphthalene-Based | ANS | 350-380 | 450-550 | ~5,000 | Low in water, high in non-polar media | Moderate | Environmentally sensitive; used to probe hydrophobic sites on proteins.[4][5] |
| Naphthalene-Based | Prodan | 361 (Methanol) | 498 (Methanol) | ~18,000 | 0.95 (Ethanol) to 0.03 (Cyclohexane) | Limited in non-polar media | Highly sensitive to solvent polarity; used for membrane and protein studies.[2] |
| Naphthalene-Based | Laurdan | 366 | 497 | 19,500 | 0.61 | Moderate | Polarity-sensitive probe for imaging lipid rafts and membrane phase transitions.[3] |
| Fluorescein | FITC | 494 | 518 | ~80,000 | 0.75 - 0.92 | Low | Widely used, but pH-sensitive and prone to photobleaching.[6][7] |
| Rhodamine | Rhodamine B | 555 | 580 | ~110,000 | 0.70 | Moderate | Brighter and more photostable than fluorescein.[7] |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 | High | Highly photostable and pH-insensitive; a modern standard for imaging.[7] |
Experimental Protocols
Accurate and reproducible data is contingent on rigorous experimental protocols. The following sections detail the methodologies for determining two of the most critical performance metrics for fluorescent dyes: fluorescence quantum yield and photostability.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process and is a primary indicator of a dye's brightness. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is the most common approach.[8]
Principle: If a standard and a sample absorb the same number of photons (i.e., have identical absorbance at the same excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[8]
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.[9]
-
Sample Preparation: Prepare a series of dilute solutions for both the test dye and the standard in the same spectroscopic-grade solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure identical experimental conditions (e.g., excitation/emission slit widths, cuvette path length) for all measurements.
-
-
Data Analysis:
-
Correct all emission spectra for the instrument's response.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The resulting plots should be linear.
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).
-
-
Measurement of Photostability (Photobleaching Quantum Yield)
Photostability refers to a dye's resistance to photochemical destruction under illumination. It is often quantified by the photobleaching quantum yield (Φ_b), where a lower value indicates higher stability.[7]
Principle: The rate of fluorescence decay of a dye solution is monitored during continuous exposure to a high-intensity light source. This decay rate is then used to calculate the photobleaching quantum yield.[7]
Methodology:
-
Sample Preparation: Prepare an optically dilute solution (absorbance < 0.05) of the dye in a high-purity, air-saturated solvent.[7]
-
Instrumentation: Use a fluorimeter or a fluorescence microscope with a stable, high-intensity light source (e.g., laser or stabilized arc lamp) and a sensitive detector.
-
Initial Measurement: Record the initial fluorescence intensity (F₀) of the sample immediately upon exposure to the excitation light.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-Course Monitoring: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.
-
Data Analysis:
-
Plot fluorescence intensity as a function of time (F(t) vs. t).
-
Fit the decay curve to a single exponential function to determine the photobleaching rate constant (k_b): F(t) = F₀ * e^(-k_b*t) .[7]
-
The photobleaching quantum yield (Φ_b) can then be calculated, though the full calculation requires knowledge of the photon flux and the dye's absorption cross-section. In comparative studies, the rate constant (k_b) itself is often used as a direct measure of relative photostability.
-
Visualization of Experimental Workflow and Signaling Pathways
To illustrate a practical application of naphthalene-based dyes, the following diagrams visualize a typical experimental workflow and a related biological signaling concept.
Caption: Workflow for measuring protein surface hydrophobicity using ANS.
Caption: Principle of ANS fluorescence enhancement upon protein unfolding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Comparative Guide to Chelating Agents: EDTA vs. Armstrong's Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Ethylenediaminetetraacetic acid (EDTA) is a well-established and widely utilized chelating agent, renowned for its high efficacy in forming stable complexes with a broad spectrum of metal ions. This guide provides a comprehensive comparison of the chelating properties of EDTA with the lesser-known Armstrong's acid (naphthalene-1,5-disulfonic acid), offering a detailed analysis of available experimental data and methodologies.
Executive Summary
This guide confirms the extensive and well-documented efficacy of EDTA as a potent chelating agent, supported by a wealth of scientific literature and quantitative data on its stability constants with various metal ions. In stark contrast, a thorough investigation reveals a significant lack of publicly available data on the chelation efficacy and stability constants of Armstrong's acid. While Armstrong's acid is identified as a chelating and complexing agent, the absence of quantitative performance data precludes a direct and meaningful comparison with EDTA.
This document will proceed by:
-
Presenting a comprehensive overview of the well-established chelating properties of EDTA with supporting quantitative data.
-
Detailing the chemical identity of Armstrong's acid and the current understanding of its chelating potential based on available literature.
-
Providing a thorough description of the experimental protocols used to determine the efficacy of chelating agents, which could be applied to Armstrong's acid in future studies.
-
Highlighting the current data gap for Armstrong's acid and its implications for its application as a chelating agent.
EDTA: The Gold Standard in Chelation
EDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion, resulting in the formation of exceptionally stable, water-soluble complexes. This high denticity is a key factor in its superior chelating ability.
Quantitative Efficacy of EDTA
The efficacy of a chelating agent is quantitatively expressed by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable metal-ligand complex. The table below summarizes the log K values for EDTA with a selection of common and biologically relevant metal ions.
| Metal Ion | Log K Value |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Al³⁺ | 16.1 |
| (Data compiled from various sources. Conditions may vary.) |
The high log K values across a wide range of metal ions underscore EDTA's effectiveness as a broad-spectrum chelating agent.
Armstrong's Acid: An Uncharacterized Potential
Armstrong's acid is chemically identified as naphthalene-1,5-disulfonic acid.[1][2][3] It is recognized as a chelating and complexing agent.[2] However, a comprehensive search of scientific databases and literature reveals a notable absence of published studies that quantify its chelation efficacy through the determination of stability constants with metal ions.
One study on the coordination chemistry of organosulfonates suggests that sulfonates, the functional groups in Armstrong's acid, generally exhibit a lower ability to form stable coordination bonds with transition metals compared to the carboxylate groups found in EDTA.[4] This suggests that Armstrong's acid may be a significantly weaker chelating agent than EDTA, though empirical data is required for confirmation.
Experimental Protocols for Determining Chelation Efficacy
To facilitate future research and a potential direct comparison, this section details the standard experimental methodologies for determining the stability constants and chelating efficacy of a compound.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining stability constants.[3][4][5][6][7] The fundamental principle involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) in a solution containing the metal ion and the chelating agent as a titrant is added.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Spectrophotometric Methods
Spectrophotometric methods are employed when the formation of a metal-ligand complex results in a change in the absorbance of light at a specific wavelength.[8][9][10][11]
Logical Relationship: Spectrophotometric Analysis
References
- 1. tainstruments.com [tainstruments.com]
- 2. d-nb.info [d-nb.info]
- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsart.com [ijsart.com]
- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Armstrong's Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Naphthalene-1,5-disulfonic Acid
Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid, is a corrosive organic compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Armstrong's acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Quantitative Data for Armstrong's Acid
The following table summarizes key quantitative data for Armstrong's acid and its disodium salt, which is relevant for its handling and disposal.
| Property | Value | Citation(s) |
| Armstrong's Acid (Naphthalene-1,5-disulfonic acid) | ||
| Molecular Formula | C₁₀H₈O₆S₂ | [1][2][3] |
| Molar Mass | 288.3 g/mol | [1][2] |
| Appearance | White crystalline powder or plates | [1][3] |
| Water Solubility | Highly soluble | [3] |
| pKa | -0.60 ± 0.40 (Predicted) | [1][3] |
| Hazard Class | Corrosive | [2] |
| Disodium Naphthalene-1,5-disulfonate (Neutralized form) | ||
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | |
| Molar Mass | 332.26 g/mol | |
| Appearance | White flaky crystals | [1] |
| Water Solubility | 90.52 g/L at 25°C | [1] |
| Melting Point | 240-245 °C (anhydrous) | [1] |
Experimental Protocol: Neutralization and Disposal of Armstrong's Acid
This protocol details the steps for neutralizing Armstrong's acid before disposal. Neutralization is a critical step to mitigate its corrosive properties.
Materials:
-
Waste Armstrong's acid solution
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution (as the neutralizing base)
-
Large, appropriate chemical-resistant container (e.g., polyethylene)
-
Ice bath
-
pH meter or pH paper
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Dilution:
-
Neutralization:
-
Place the container with the diluted Armstrong's acid solution in an ice bath to manage the heat generated during neutralization.[6]
-
Slowly add the neutralizing base (e.g., sodium hydroxide solution) to the stirred acid solution.[6]
-
Continuously monitor the pH of the solution using a pH meter or pH paper.[6]
-
Continue adding the base until the pH of the solution is within the acceptable range for drain disposal, typically between 5.5 and 9.0.[6][7]
-
-
Disposal of Neutralized Solution:
-
Once the pH is stable within the acceptable range, the neutralized solution, which now contains the disodium salt of naphthalene-1,5-disulfonic acid, can be considered for drain disposal.
-
Crucially, verify with local regulations before proceeding with sewer disposal. [8] The concentration of the final salt solution should generally be below 1% for sanitary sewer disposal.[4]
-
If permitted, flush the neutralized solution down the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution).[6][7]
-
-
Disposal of Non-Drain-Compatible Waste:
-
If the neutralized solution contains other hazardous materials or if local regulations prohibit drain disposal, it must be collected as hazardous waste.
-
Store the neutralized waste in a clearly labeled, sealed, and appropriate container.
-
Arrange for pickup and disposal by a certified hazardous waste management company.[9]
-
Visual Guidance: Disposal Workflow and Hazard Awareness
To further clarify the proper handling and potential risks associated with Armstrong's acid, the following diagrams have been generated.
Caption: Decision workflow for the proper disposal of Armstrong's acid.
Caption: Potential hazards resulting from improper disposal of Armstrong's acid.
References
- 1. chembk.com [chembk.com]
- 2. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. epfl.ch [epfl.ch]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. laballey.com [laballey.com]
- 9. 1,5-Naphthalenedisulfonic acid - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: Essential Protective Measures for Handling Armstrong's Acid
For Immediate Reference: Key Safety and Handling Protocols for Armstrong's Acid (1,5-Naphthalenedisulfonic acid)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Armstrong's acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Armstrong's acid is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE) and Safety Measures
When handling Armstrong's acid, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and other essential safety equipment.
| Equipment Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Must conform to EU Regulation 2016/425 and EN 374 standards. Inspect gloves before use and dispose of contaminated gloves properly.[2] |
| Eye & Face Protection | Safety glasses with side-shields or goggles, and a face shield | Use equipment that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin & Body Protection | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts or aerosols are generated. Follow official respirator programs. |
| Hygiene Measures | Hand washing facilities | Wash hands thoroughly after handling.[5] |
| Emergency Equipment | Eyewash station and safety shower | Must be readily accessible in the immediate work area. |
| Engineering Controls | Fume hood or well-ventilated area | Handle the substance in a well-ventilated place or under a fume hood to avoid inhalation of dust or aerosols.[5] |
Experimental Protocol: Safe Handling of Armstrong's Acid
The following protocol outlines the step-by-step procedure for safely handling Armstrong's acid in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure the work area is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the acid.
2. Handling the Acid:
-
Conduct all work in a certified chemical fume hood.
-
When opening the container, do so slowly and carefully to avoid splashes or the release of dust.
-
Use non-sparking tools to handle the solid material.[5]
-
Weigh the required amount of Armstrong's acid carefully, avoiding the creation of dust.
-
If dissolving, slowly add the acid to the solvent (e.g., water) while stirring continuously. Never add water to acid.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Do not let the product enter drains.
-
For large spills, evacuate the area and contact emergency services.
4. First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
5. Waste Disposal:
-
Dispose of Armstrong's acid and any contaminated materials in accordance with local, state, and federal regulations.[5]
-
Place waste in a clearly labeled, sealed container.
-
Do not dispose of down the drain.
Visualizing Safety: Workflows and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the operational workflow for handling Armstrong's acid and the hierarchy of controls to be implemented.
Caption: Safe handling workflow for Armstrong's acid.
Caption: Hierarchy of controls for chemical safety.
References
- 1. 1,5-Naphthalenedisulfonic acid CAS 81-04-9 | 840104 [merckmillipore.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Naphthalenedisulfonic acid - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
